6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-3-ethyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULYYNNMEGAYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing available data with established principles in drug discovery, this document offers field-proven insights into its chemical nature, synthesis, and potential biological relevance.
Introduction: The Quinazolinedione Scaffold
Quinazolines and their oxidized derivatives, quinazolinones, represent a prominent class of nitrogen-containing heterocyclic compounds. The quinazolinone core is a privileged scaffold in medicinal chemistry, found in over 150 naturally occurring alkaloids and numerous synthetic compounds with a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties. The biological versatility of the quinazolinone nucleus stems from its rigid structure and the ability to introduce various substituents at different positions, thereby modulating its physicochemical properties and target interactions.
The subject of this guide, this compound, is a derivative characterized by a bromine atom at the 6-position and an ethyl group at the 3-position of the quinazolinedione ring system. The presence and position of the halogen can significantly influence the compound's biological activity.
Physicochemical and Structural Characteristics
Understanding the fundamental physicochemical properties of a compound is critical for its development as a therapeutic agent. While extensive experimental data for this compound is not widely published, its basic properties can be identified from supplier information and inferred from related structures.
| Property | Value | Source |
| CAS Number | 377067-64-6 | |
| Molecular Formula | C₁₀H₉BrN₂O₂ | |
| Molecular Weight | 269.10 g/mol | |
| SMILES Code | O=C(N1CC)NC2=C(C=C(Br)C=C2)C1=O |
The structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis of this compound
A likely synthetic pathway would involve a two-step process:
-
Synthesis of the 6-bromo-2,4(1H,3H)-quinazolinedione precursor: This can be achieved through the reaction of 5-bromoanthranilic acid with urea or a cyanate salt.
-
N-alkylation at the 3-position: The resulting 6-bromo-2,4(1H,3H)-quinazolinedione can then be alkylated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield the final product.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: Synthesis of 6-bromo-2,4(1H,3H)-quinazolinedione
-
To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., pyridine), add an equimolar amount of potassium cyanate.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with a dilute mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain crude 6-bromo-2,4(1H,3H)-quinazolinedione.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified precursor.
Step 2: Synthesis of this compound
-
Dissolve the 6-bromo-2,4(1H,3H)-quinazolinedione in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the solution.
-
To the stirred suspension, add a slight excess of ethyl iodide.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Spectral Characterization
The structural confirmation of synthesized this compound would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra for this compound are not publicly available, expected spectral data can be predicted based on the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene and methyl protons of the ethyl group, and the N-H proton. The aromatic protons would appear as a complex multiplet in the downfield region, while the ethyl group protons would present as a quartet and a triplet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons (with the carbon attached to the bromine atom showing a characteristic shift), and the two carbons of the ethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Mechanism of Action and Biological Potential
The biological activity of quinazolinone derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action of this compound has not been elucidated. However, based on the activities of structurally related compounds, several potential mechanisms can be postulated.
Anti-inflammatory and Analgesic Activity
Many 6-bromo-quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents. Several clinically approved anticancer drugs feature this core structure. The anticancer activity of quinazolinone derivatives has been linked to various mechanisms, including:
-
Enzyme Inhibition: Inhibition of protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, is a common mechanism for anticancer quinazolinones.
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at different phases.
The presence of a bromine atom at the 6-position can enhance the anticancer activity of the quinazolinone scaffold.
Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their antibacterial and antifungal activities. The proposed mechanisms often involve the disruption of microbial cell wall synthesis or interference with essential enzymatic pathways.
Experimental Protocols for Biological Evaluation
To assess the biological potential of this compound, a series of in vitro and in vivo assays would be necessary. The following are representative protocols for evaluating its potential anti-inflammatory and anticancer activities.
In Vitro Anti-inflammatory Assay: COX Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).
-
Preparation of Reagents: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., indomethacin) for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Culture a relevant cancer cell line (e.g., a human breast cancer cell line like MCF-7) in appropriate media.
-
Treatment: Seed the cells in 96-well plates and treat them with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Caption: Workflow for the in vitro MTT assay to evaluate cytotoxicity.
Conclusion
This compound belongs to the pharmacologically significant class of quinazolinone heterocycles. While specific data on this particular derivative is limited, the broader family of 6-bromo-quinazolinones exhibits promising anti-inflammatory, analgesic, and anticancer activities. This guide has provided a framework for understanding its fundamental properties, a plausible synthetic route, and standard protocols for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound and its mechanism of action.
Physicochemical properties of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the landscape of drug discovery, a thorough understanding of a molecule's fundamental characteristics—such as solubility, lipophilicity, and ionization state—is a non-negotiable prerequisite for advancing a compound through the development pipeline.[1][2] This document synthesizes available data with field-proven, detailed experimental protocols for the determination of these critical parameters. The methodologies are presented not merely as steps, but with an emphasis on the underlying scientific rationale, ensuring the generation of robust and reliable data for informed decision-making in medicinal chemistry and pharmaceutical development projects.
Introduction: The Quinazolinedione Scaffold in Medicinal Chemistry
The quinazoline and quinazolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[3] The specific compound, this compound, is functionalized at three key positions. The introduction of a bromine atom at the 6-position and an ethyl group at the N-3 position significantly modulates the electronic and steric properties of the parent quinazolinedione core.
-
6-Bromo Group: The electronegative bromine atom can influence the molecule's acidity, metabolic stability, and potential for halogen bonding interactions with biological targets.
-
3-Ethyl Group: The N-alkylation with an ethyl group removes a hydrogen bond donor site, which can profoundly impact solubility, crystal packing, and receptor engagement.
A precise characterization of the physicochemical properties resulting from these substitutions is essential for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADMET) profile and for guiding rational drug design.[2]
Molecular Structure and Core Properties
A molecule's identity is defined by its structure and fundamental properties, which serve as the basis for all subsequent characterization.
Table 1: Core Molecular Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [4] |
| Molecular Weight | 270.10 g/mol | N/A |
| CAS Number | 377067-64-6 | [4][5] |
| Appearance | White to off-white crystalline solid | N/A |
| SMILES | O=C(N1CC)NC2=C(C=C(Br)C=C2)C1=O | [5] |
Key Physicochemical Parameters: Protocols and Rationale
The following sections provide validated experimental protocols for determining the most critical physicochemical properties for drug development.
Melting Point (Mp)
The melting point is a fundamental thermal property that provides a primary indication of a compound's purity and identity. It is a critical parameter for material characterization, stability assessment, and formulation development.
Table 2: Thermal Properties
| Parameter | Value |
| Melting Point (°C) | Data not publicly available. Requires experimental determination. |
This is the standard, universally accepted method for accurate melting point determination.
Expertise & Causality:
-
Why fine powder? A finely ground sample ensures uniform heat transfer, preventing different parts of the sample from melting at different temperatures and leading to a sharp, accurate melting range.
-
Why a slow heating rate? A slow ramp rate (1-2°C/min) is critical to allow the system to remain in thermal equilibrium. A faster rate will cause the sample's temperature to lag behind the thermometer reading, resulting in a falsely elevated and broad melting range.
Aqueous Solubility
Solubility is arguably one of the most important physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a major hurdle in drug development.
Table 3: Predicted and Experimental Solubility
| Parameter | Value |
| Predicted Aqueous Solubility | Low (based on structure) |
| Experimental Aqueous Solubility | Requires experimental determination. |
The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility, providing the most reliable data for biopharmaceutical assessment.[2]
Trustworthiness & Self-Validation:
-
Use of Excess Solid: This is the core principle that ensures the resulting solution is truly saturated. The continued presence of solid material at the end of the experiment validates that equilibrium has been achieved at the saturation point.
-
Equilibration Time: A 24-48 hour period is typically sufficient to ensure the dissolution process has reached thermodynamic equilibrium, avoiding kinetically limited results that might overestimate or underestimate true solubility.
Lipophilicity (LogP / LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is critical for predicting membrane permeability and absorption. It is commonly expressed as the logarithm of the partition coefficient (LogP for neutral species) or distribution coefficient (LogD at a specific pH).
Table 4: Predicted Lipophilicity
| Parameter | Predicted Value | Source |
| XLogP3-AA | 1.4 | Computed for isomer[6] |
While the shake-flask method is traditional, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, reliable, and high-throughput alternative for estimating LogP.
Expertise & Causality:
-
Why RP-HPLC? The stationary phase (e.g., C18) is nonpolar, so more lipophilic compounds interact with it more strongly and thus have longer retention times. This chromatographic behavior directly correlates with the compound's partitioning behavior between octanol and water.
-
Why use k' instead of tR? The retention factor k' normalizes the retention time by the column's dead time, making the measurement independent of column length and flow rate, thus providing a more fundamental and transferable parameter for correlation with LogP.
Ionization Constant (pKa)
The pKa value defines the pH at which a compound is 50% ionized. This is critical as the ionization state dramatically affects a molecule's solubility, permeability, and potential for ionic interactions with its target. The N1-H proton on the quinazolinedione ring is acidic.
Table 5: Predicted Acidity
| Parameter | Predicted Value |
| Acidic pKa | Requires experimental determination. |
Potentiometric titration is a highly accurate and robust method for directly measuring pKa values.[7]
Trustworthiness & Self-Validation:
-
Titration Curve Shape: The resulting sigmoidal titration curve provides an internal validation of the experiment's quality. A well-defined inflection point corresponds to the equivalence point, and the accuracy of the pKa is directly related to the quality of this curve.
-
Calibrated Electrode: The use of a recently calibrated pH electrode against standard buffers ensures the accuracy of the fundamental measurement (pH) upon which the entire calculation depends.
Conclusion
The physicochemical properties of this compound are defining parameters that will govern its behavior in biological systems. While predictive models offer valuable initial estimates, the generation of precise, high-quality experimental data using the robust protocols outlined in this guide is imperative. This foundational knowledge is indispensable for any successful drug discovery and development program, enabling rational optimization of the compound's properties and facilitating its journey from a promising lead to a potential therapeutic agent.
References
- 1. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 377067-64-6|6-Bromo-3-ethylquinazoline-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
- 6. 3-(2-Bromoethyl)quinazoline-2,4(1H,3H)-dione | C10H9BrN2O2 | CID 5743651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Structure Elucidation of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
Abstract
This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of the novel heterocyclic compound, 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will proceed from a plausible synthetic route to the integrated application of modern analytical techniques, including Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and extensive Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in the conceptual confirmation by X-ray crystallography. Each section is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice and data interpretation, grounding all claims in authoritative scientific principles.
Introduction and Synthetic Strategy
The quinazolinedione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The target molecule, this compound (Figure 1), incorporates a bromine atom, a common feature for modulating pharmacokinetic properties, and an N-ethyl group, which can influence solubility and receptor binding. Its definitive structural confirmation is a prerequisite for any further development.
A plausible and efficient synthesis is paramount for obtaining the pure analytical sample required for elucidation. Based on established methods for the synthesis of 3-substituted quinazolinediones, a robust approach involves the reaction of 5-bromo-2-aminobenzoic acid with ethyl isocyanate.[2] This method is often preferred for its high regioselectivity and yield.
Proposed Synthesis Workflow
Caption: Synthetic pathway for the target compound.
Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
Mass spectrometry is the first line of analytical inquiry, providing the molecular weight of the compound and offering immediate evidence of its elemental composition.[3] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like bromine.[4][5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A 1 mg/mL solution of the purified compound is prepared in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate protonation.
-
Ionization Method: Electrospray Ionization (ESI) in positive mode is selected due to its soft ionization nature, which is ideal for preserving the molecular ion.[3]
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to acquire high-resolution mass data, allowing for the determination of the exact mass and molecular formula.
-
Data Acquisition: Data is collected over a mass range of m/z 100-500.
Data Interpretation and Validation
The primary objective is to identify the protonated molecular ion, [M+H]⁺. For C₁₀H₉BrN₂O₂, the expected monoisotopic mass of the neutral molecule (M) is 267.9898 Da.
Isotopic Pattern Analysis: A crucial validation step is the analysis of the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] This results in two prominent peaks in the mass spectrum for the molecular ion: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), separated by 2 m/z units and having nearly equal intensities.[4][5]
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (Da) | Observed m/z (Predicted) | Description |
| [C₁₀H₉⁷⁹BrN₂O₂ + H]⁺ | 268.9978 | 268.9975 | Molecular ion with ⁷⁹Br |
| [C₁₀H₉⁸¹BrN₂O₂ + H]⁺ | 270.9957 | 270.9954 | Molecular ion with ⁸¹Br |
The observation of this characteristic 1:1 doublet at the predicted m/z values provides strong, self-validating evidence for the presence of one bromine atom in the molecule and confirms the molecular formula.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can provide structural insights by inducing fragmentation of the molecular ion.[3] A plausible fragmentation pathway for quinazolinediones involves the loss of neutral molecules like CO and ethene from the ethyl group.[7]
Infrared Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] Each functional group has a characteristic vibration frequency, making the FTIR spectrum a molecular "fingerprint".[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).
Data Interpretation and Validation
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands.
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3200-3050 | Medium | N-H Stretch | Amide (N1-H) |
| ~3050-3000 | Medium-Weak | C-H Stretch | Aromatic |
| ~2980-2850 | Medium | C-H Stretch | Aliphatic (Ethyl group) |
| ~1710 & ~1660 | Strong, Sharp | C=O Stretch | Dione Carbonyls (Amide) |
| ~1600-1585 | Medium | C=C Stretch | Aromatic Ring |
| ~850-800 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |
| ~600-500 | Medium | C-Br Stretch | Aryl Bromide |
The presence of two distinct, strong carbonyl peaks is characteristic of the quinazolinedione ring system.[10][11] The N-H stretch confirms the presence of the secondary amide at the N1 position. The aromatic and aliphatic C-H stretches are also key identifiers. The C-Br stretch in the fingerprint region further supports the proposed structure.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[13] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous structure assignment.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
Spectrometer: Data is acquired on a 400 MHz or higher field NMR spectrometer.
-
1D Spectra Acquisition:
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).[2][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-4 bonds, crucial for identifying quaternary carbons and linking molecular fragments.[2][5]
-
Data Interpretation and Validation: A Step-by-Step Approach
The ¹H NMR spectrum will provide information on the number of different proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
Table 3: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 | Singlet | 1H | NH -1 | Acidic amide proton, broad singlet. |
| ~7.9 | Doublet (d) | 1H | H -5 | Aromatic proton ortho to Br and adjacent to CH. Deshielded. |
| ~7.7 | Doublet of Doublets (dd) | 1H | H -7 | Aromatic proton ortho to C=O and adjacent to two CH. |
| ~7.2 | Doublet (d) | 1H | H -8 | Aromatic proton ortho to NH and adjacent to CH. |
| ~4.0 | Quartet (q) | 2H | N-CH₂ -CH₃ | Methylene protons adjacent to a nitrogen and a methyl group. |
| ~1.2 | Triplet (t) | 3H | N-CH₂-CH₃ | Methyl protons adjacent to a methylene group. |
-
The aromatic region (7.0-8.0 ppm) is expected to show three distinct signals for the three protons on the benzene ring.[15][16] Their splitting patterns (d, dd) are dictated by ortho and meta coupling.
-
The ethyl group will present as a characteristic quartet (for the CH₂) and a triplet (for the CH₃) due to spin-spin coupling.[17][18]
The ¹³C NMR spectrum shows the number of unique carbon environments. The DEPT-135 experiment helps assign them.
Table 4: Predicted ¹³C NMR and DEPT-135 Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment | Rationale |
| ~161 | Absent | C =O (C4) | Amide carbonyl, quaternary. |
| ~150 | Absent | C =O (C2) | Urea-like carbonyl, quaternary. |
| ~140 | Absent | C -4a | Aromatic quaternary carbon fused to two rings. |
| ~138 | Positive | C H (C7) | Aromatic methine. |
| ~127 | Positive | C H (C5) | Aromatic methine. |
| ~117 | Absent | C -Br (C6) | Aromatic quaternary carbon attached to bromine. |
| ~116 | Absent | C -8a | Aromatic quaternary carbon fused to two rings. |
| ~115 | Positive | C H (C8) | Aromatic methine. |
| ~38 | Negative | N-C H₂-CH₃ | Aliphatic methylene attached to nitrogen. |
| ~14 | Positive | N-CH₂-C H₃ | Aliphatic methyl. |
2D NMR experiments provide the definitive connections to assemble the structure.
Caption: Key COSY and HMBC correlations for structure validation.
-
COSY: Will confirm the coupling between H-7 and H-8 (ortho), H-7 and H-5 (meta), and crucially, the N-CH₂ and N-CH₃ protons of the ethyl group.
-
HSQC: Will unambiguously link each proton signal to its directly attached carbon signal (e.g., δ ~4.0 ppm proton to δ ~38 ppm carbon).
-
HMBC: This is the final validation. Key correlations would include:
-
The N-CH₂ protons (δ ~4.0) correlating to the C2 and C4 carbonyl carbons (δ ~150, ~161).
-
The N1-H proton (δ ~11.5) correlating to C2 and C8a.
-
The aromatic proton H-5 (δ ~7.9) correlating to the quaternary carbon C-6 (attached to Br) and the carbonyl carbon C-4.
-
This web of interlocking 1D and 2D NMR data provides a self-consistent and definitive elucidation of the molecular structure.
X-ray Crystallography: Absolute Structural Confirmation
While the combination of MS and NMR provides incontrovertible evidence for the structure, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.
Experimental Protocol: Single-Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are grown from the purified compound, typically by slow evaporation of a saturated solution.[6][11] A suitable solvent system (e.g., ethanol/water, acetone) must be empirically determined.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[13]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
The resulting crystal structure would confirm the connectivity of all atoms, the planarity of the quinazolinedione ring system, and the precise bond lengths and angles, leaving no ambiguity about the identity of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula and the presence of bromine. FTIR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments definitively establishes the atomic connectivity and completes the structural puzzle. Finally, X-ray crystallography can provide absolute confirmation. This guide has outlined an expert, logic-driven workflow that ensures a self-validating and unambiguous determination of the molecular structure, a critical step in the journey of any novel compound from synthesis to application.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 6-bromo-2,4(1h,3h)-quinazolinedione (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 6-BROMO-2,4(1H,3H)-QUINAZOLINEDIONE | 88145-89-5 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 16. This compound | 377067-64-6 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of Quinazolinedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinedione scaffold, a fused heterocyclic system consisting of a benzene ring fused to a pyrimidine-2,4-dione, represents a cornerstone in modern medicinal chemistry.[1] Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure" in drug discovery. Derivatives of quinazolinedione have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This guide provides a comprehensive technical overview of the multifaceted biological activities of quinazolinedione derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The aim is to equip researchers and drug development professionals with a thorough understanding of this important class of compounds and to facilitate the design and development of novel therapeutics.
Part 1: Anticancer Activity
Quinazolinedione derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[4] Their therapeutic potential stems from their ability to modulate key signaling pathways and cellular processes that are fundamental to cancer cell proliferation and survival.
Mechanisms of Action
The anticancer effects of quinazolinedione derivatives are diverse and target multiple facets of cancer biology.
1.1.1. Inhibition of Tyrosine Kinases
A primary mechanism of action for many quinazolinedione-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that control cell growth, differentiation, and survival.[5] Dysregulation of RTK activity is a common feature of many cancers.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several quinazolinedione derivatives have been developed as potent inhibitors of EGFR.[6][7] By competing with ATP for the binding site in the kinase domain of EGFR, these compounds block the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[8] Marketed drugs like gefitinib and erlotinib, while being quinazoline derivatives, have paved the way for the exploration of quinazolinediones as EGFR inhibitors.[5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Quinazolinedione derivatives have been shown to inhibit VEGFR, a key regulator of angiogenesis.[8] Dual inhibition of both EGFR and VEGFR by some quinazolinedione derivatives presents a promising strategy to simultaneously target tumor cell proliferation and the blood supply that sustains it.[5]
1.1.2. Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.[9] Several quinazolinedione derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[9][10][11] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
1.1.3. Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Quinazolinedione derivatives can induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule dynamics and the inhibition of survival signaling pathways.[4][9]
1.1.4. Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. As mentioned, by inhibiting tubulin polymerization, quinazolinedione derivatives can arrest the cell cycle at the G2/M phase.[9] Some derivatives have also been shown to induce cell cycle arrest at other phases, contributing to their antiproliferative effects.[6]
1.1.5. Inhibition of DNA Repair Enzymes
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks.[12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[13] Several quinazolinedione derivatives have been designed and synthesized as potent PARP-1 inhibitors, demonstrating promising anticancer activity.[14][15][16]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of quinazolinedione derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
-
Substitutions at N-1 and N-3: The nitrogen atoms at positions 1 and 3 of the quinazolinedione ring are common sites for substitution. Alkyl or aryl groups at these positions can significantly influence the compound's interaction with its biological target. For instance, in PARP inhibitors, specific substitutions at the N-3 position are crucial for binding to the enzyme's active site.[16]
-
Substitutions on the Fused Benzene Ring: Modifications on the benzene ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the electronic properties of the quinazolinedione system and affect its biological activity.
-
Substitutions at C-2: While the core structure is a dione, modifications at the C-2 position of a precursor quinazolinone can lead to potent derivatives. For example, in tubulin inhibitors, the nature of the substituent at the 2-position of the quinazoline ring is related to the molecule's antitumor activity.[10]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected quinazolinedione derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Q19 | HT-29 (Colon) | 0.051 | Tubulin Polymerization Inhibitor | [9] |
| Compound 17 | MiaPaCa2 (Pancreatic) | 1.32 | EGFR Inhibitor | [5] |
| Compound 12c | MCF-7 (Breast) | 0.03038 (nM) | PARP-1 Inhibitor | [14] |
| Compound 2a | Various | 0.0019 - 0.0032 | Tubulin Polymerization Inhibitor | [10] |
| Cpd36 | - | 0.00094 (nM) | PARP-1 Inhibitor | [15] |
Experimental Protocols
1.4.1. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Methodology: [18][19][20]
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan blue exclusion).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinazolinedione derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include appropriate controls: untreated cells (vehicle control) and blank wells (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
1.4.2. Kinase Inhibition Assay
This protocol describes a general luminescence-based assay to determine the inhibitory activity of a compound against a specific kinase.[21]
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.
Step-by-Step Methodology: [22][23][24]
-
Compound Preparation:
-
Prepare a stock solution of the quinazolinedione derivative in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase enzyme to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent (or similar). Incubate for approximately 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the inhibitory activity of the compound.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Diagram of EGFR Signaling Pathway Inhibition by Quinazolinedione Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. benchchem.com [benchchem.com]
- 20. atcc.org [atcc.org]
- 21. benchchem.com [benchchem.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione: A Technical Guide for Drug Discovery
Introduction: The Quinazolinedione Scaffold as a Privileged Motif in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its oxidized forms, quinazolinones and quinazolinediones, are considered "privileged structures" by medicinal chemists due to their ability to interact with a diverse array of biological targets, leading to a broad spectrum of therapeutic effects.[1][3] These activities span from anticancer and anti-inflammatory to antimicrobial and anticonvulsant properties.[1][2][4][5] The specific compound of interest, 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, while not extensively studied itself, belongs to this promising class of molecules. The presence of a bromine atom at the 6-position and an ethyl group at the 3-position are key structural features that are anticipated to modulate its biological activity and pharmacokinetic profile. This guide will explore the potential therapeutic targets of this compound based on the known activities of its structural analogs, providing a roadmap for its investigation as a novel therapeutic agent.
Part 1: Potential Therapeutic Targets and Mechanistic Hypotheses
Based on the extensive body of research on quinazolinone and quinazolinedione derivatives, we can hypothesize several key protein targets for this compound.
Epidermal Growth Factor Receptor (EGFR) Kinase: A Target in Oncology
The quinazoline scaffold is famously embodied in several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, such as erlotinib and gefitinib, used in cancer therapy.[6] Several studies on 6-bromo-substituted quinazolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer).[7] Molecular docking studies of these compounds have consistently suggested a high binding affinity to the ATP-binding pocket of the EGFR kinase domain.[7]
Mechanistic Rationale: The nitrogen atoms in the quinazoline ring can form crucial hydrogen bonds with key residues in the EGFR hinge region, while the substituted benzene ring can occupy the hydrophobic pocket. The bromine atom at the 6-position can enhance binding through halogen bonding or by modifying the electronic properties of the ring system. The 3-ethyl group likely influences solubility and steric interactions within the binding site. Inhibition of EGFR would block downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation, survival, and migration.
Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain
Numerous quinazolinone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[8][9][10][11][12] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. The anti-inflammatory activity of some bromo-substituted quinazolinones has been shown to be comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[8]
Mechanistic Rationale: The planar quinazolinedione ring can mimic the arachidonic acid substrate and fit into the active site of COX enzymes. The substituents on the ring system would then determine the selectivity for COX-1 versus COX-2. The 6-bromo substituent could potentially interact with residues in a secondary pocket of the COX-2 active site, conferring selectivity. Inhibition of COX enzymes would reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain.
Lysine-Specific Demethylase 1 (LSD1): An Epigenetic Target in Cancer
Recent drug repurposing studies have identified the quinazoline scaffold, specifically from the EGFR inhibitor erlotinib, as a starting point for developing potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).[6] LSD1 is an epigenetic modulator that plays a crucial role in tumorigenesis by demethylating histone and non-histone proteins, leading to altered gene expression.[6] Inhibition of LSD1 is a promising therapeutic strategy for various cancers.
Mechanistic Rationale: The quinazoline core can act as a scaffold to position functional groups that interact with the active site of LSD1. The mechanism of inhibition is likely competitive with the substrate. Given the structural similarity of this compound to the erlotinib-derived LSD1 inhibitors, it is plausible that it could also exhibit inhibitory activity against this enzyme.
Bacterial DNA Gyrase and Topoisomerase IV: A Potential Antibacterial Mechanism
Quinazolinedione derivatives have been investigated as potential antibacterial agents, designed to mimic the action of fluoroquinolones by inhibiting bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, recombination, and repair, making them attractive targets for antibiotic development.
Mechanistic Rationale: The quinazolinedione core can intercalate into the DNA or bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strands. The substituents on the ring system would be critical for antibacterial spectrum and potency. The 6-bromo and 3-ethyl groups could enhance cell wall penetration or improve binding to the target enzymes in specific bacterial species.
Part 2: Experimental Workflows for Target Validation
To investigate the therapeutic potential of this compound, a systematic approach to target validation is essential. The following section outlines key experimental protocols.
Protocol: EGFR Kinase Inhibition Assay (In Vitro)
Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.
Methodology:
-
Reagents: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compound, and a kinase assay kit (e.g., ADP-Glo™).
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the EGFR enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Lines: EGFR-overexpressing cancer cell lines (e.g., A549, MCF-7) and a non-cancerous control cell line (e.g., MRC-5).[7]
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO or another suitable solvent. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol: COX-2 Inhibition Assay (In Vitro)
Objective: To measure the selective inhibition of COX-2 by the test compound.
Methodology:
-
Reagents: Ovine or human recombinant COX-2 enzyme, arachidonic acid, test compound, and a colorimetric or fluorescent COX inhibitor screening assay kit.
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the COX-2 enzyme and the test compound. c. Initiate the reaction by adding arachidonic acid. d. Incubate at 37°C for a specified time. e. Measure the production of prostaglandin G2 (PGG2) or other downstream products using the detection reagent provided in the kit.
-
Data Analysis: Determine the IC50 value for COX-2 inhibition. A parallel assay with COX-1 should be performed to assess selectivity.
Part 3: Data Summary and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
| Potential Target | Key Assay | Endpoint | Hypothesized Outcome for Active Compound |
| EGFR | In Vitro Kinase Assay | IC50 | Low micromolar to nanomolar range |
| EGFR-dependent cells | MTT Assay | IC50 | Potent cytotoxicity in EGFR-overexpressing cells |
| COX-2 | In Vitro Enzyme Assay | IC50 & Selectivity Index | Potent and selective inhibition of COX-2 over COX-1 |
| LSD1 | In Vitro Demethylase Assay | IC50 | Inhibition of LSD1 activity |
| Bacteria | MIC Determination | MIC | Low µg/mL values against susceptible strains |
Conclusion and Future Directions
This compound is a promising, yet underexplored, molecule built upon a privileged scaffold. Based on the extensive literature on related compounds, it holds the potential to be developed as an anticancer, anti-inflammatory, or antibacterial agent. The primary hypothesized targets include EGFR, COX-2, LSD1, and bacterial topoisomerases. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of these hypotheses. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. The exploration of this compound and its derivatives could lead to the discovery of novel and effective therapeutic agents.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
The Quinazolinedione Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
Abstract
The quinazolinedione scaffold, a fused heterocyclic system of a benzene and a pyrimidine ring bearing two carbonyl groups, represents a "privileged structure" in medicinal chemistry. Its journey from an early synthetic curiosity to the core of numerous therapeutic agents is a testament to the enduring value of classical organic synthesis and the power of modern drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of quinazolinedione compounds. We will explore the seminal synthetic methodologies, the evolution of their synthesis, key milestones in the discovery of their diverse pharmacological activities, and detailed protocols for their preparation. This guide aims to serve as a valuable resource, bridging the historical context with practical applications for those working to unlock the full therapeutic potential of this remarkable heterocyclic system.
A Historical Perspective: The Genesis of the Quinazolinedione Nucleus
The story of the quinazolinedione core begins in the latter half of the 19th century, a period of foundational discoveries in organic chemistry. The initial synthesis of the broader quinazoline nucleus was first achieved by Peter Griess in 1869 . Griess reported the reaction of anthranilic acid with cyanogen, which led to the formation of a bicyclic structure he termed "bicyanoamido benzoyl".[1][2] This pioneering work laid the groundwork for the exploration of this new class of heterocyclic compounds.
A significant advancement came from Stefan Niementowski in 1895 , who optimized the synthesis by reacting anthranilic acid with amides instead of cyanogen.[1] This method, now famously known as the Niementowski quinazoline synthesis , became a more practical and versatile route to quinazolinone derivatives. The fusion of anthranilic acid with urea, also first described by Griess, provided a direct pathway to 1,2,3,4-tetrahydro-2,4-dioxoquinazoline, the parent quinazolinedione.[2] These early methods, while foundational, often required harsh conditions, such as high temperatures and long reaction times.
The 20th and 21st centuries have witnessed a dramatic evolution in the synthesis of quinazolinediones, driven by the need for greater efficiency, diversity, and milder reaction conditions. The advent of microwave-assisted organic synthesis (MAOS) has been particularly transformative, significantly reducing reaction times and often improving yields for classical reactions like the Niementowski synthesis.[1][3] Furthermore, the development of metal-catalyzed cross-coupling reactions has opened up new avenues for the construction of the quinazolinedione scaffold and its derivatives.[4]
Historical Development Timeline of Quinazolinedione Synthesis and Discovery
Caption: Historical timeline of quinazolinedione synthesis and discovery.
The Evolution of Synthesis: From Classical to Contemporary Methods
The synthesis of the quinazolinedione core has evolved significantly from the pioneering work of Griess and Niementowski. Modern synthetic chemistry offers a diverse toolkit to construct this scaffold with high efficiency and control over substitution patterns.
Classical Synthetic Routes
The Griess Synthesis: As mentioned, the first synthesis of a quinazoline derivative involved the reaction of anthranilic acid with cyanogen.[1][2] While historically significant, the use of highly toxic cyanogen has rendered this method largely obsolete for routine laboratory synthesis. A key adaptation of this early work is the reaction of anthranilic acid with urea at elevated temperatures (150-160°C) to yield quinazoline-2,4-dione.[5]
The Niementowski Synthesis: This remains a cornerstone for the synthesis of 4(3H)-quinazolinones and can be adapted for quinazolinediones. The classical approach involves the thermal condensation of an anthranilic acid with an amide, typically at high temperatures (130–150°C).[3][6] The reaction proceeds through an o-amidobenzamide intermediate which then cyclizes.[6]
Modern Synthetic Methodologies
Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized the synthesis of quinazolinediones. It dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[1][3]
Metal-Catalyzed Approaches: Palladium- and copper-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolinediones. For instance, a tandem palladium-catalyzed arylation-ester amidation sequence allows for the synthesis of various quinazolinedione products from o-halo benzoates and monoalkyl ureas.[4]
Eco-Friendly Syntheses: Recent research has focused on developing more environmentally benign methods. One such approach involves a one-pot synthesis of quinazoline-2,4(1H)-diones from o-aminobenzoic acids and potassium cyanate in water at room temperature, offering a greener alternative to traditional methods that use organic solvents and high temperatures.[7]
Experimental Protocols
Protocol 1: Classical Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid and Urea
-
Reactants: Anthranilic acid (13.7 g, 0.1 mol) and urea (12.0 g, 0.2 mol).
-
Procedure: a. Combine anthranilic acid and urea in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture in an oil bath at 150-160°C for 4-6 hours. The mixture will melt and then solidify as the reaction progresses. c. Allow the reaction mixture to cool to room temperature. d. Wash the solid product with hot water to remove any unreacted urea. e. Recrystallize the crude product from ethanol or acetic acid to afford pure quinazoline-2,4(1H,3H)-dione.
Protocol 2: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone
-
Reactants: Anthranilic acid (1.37 g, 10 mmol) and formamide (20 mL).
-
Procedure: a. In a microwave-safe vessel, mix anthranilic acid and formamide. b. Seal the vessel and place it in a microwave reactor. c. Irradiate the mixture at 150°C for 20-40 minutes with a power of 60W.[3] d. After cooling, pour the reaction mixture into crushed ice. e. Collect the precipitated solid by filtration, wash with cold water, and dry. f. Recrystallize from a suitable solvent like ethanol to obtain pure 4(3H)-quinazolinone.
A Spectrum of Biological Activity: The Pharmacological Journey of Quinazolinediones
The quinazolinedione scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. The initial explorations in the mid-20th century revealed their potential as central nervous system (CNS) active agents, particularly as anticonvulsants and sedatives. However, the late 20th century saw a paradigm shift with the discovery of their potent anticancer properties, which has since dominated the research landscape.
Anticonvulsant Activity
Early studies identified quinazolinedione derivatives as promising anticonvulsant agents. The mechanism of action for some of these compounds is believed to involve the potentiation of GABAergic transmission in the CNS.[8][9] Structure-activity relationship (SAR) studies have shown that substitution at the N1 and N3 positions of the quinazolinedione ring is crucial for anticonvulsant activity.
| Compound ID | Structure/Substitution | Anticonvulsant Activity (ED50, mg/kg, MES test) | Neurotoxicity (TD50, mg/kg) | Reference |
| Phenytoin | (Reference Drug) | ~10-20 | >100 | [10] |
| Carbamazepine | (Reference Drug) | ~10-20 | >100 | [10] |
| 9a | 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione | ~100-200 | Not reported | [10] |
| 5b | N-substituted-6-fluoro-quinazoline-4-amine derivative | 152 | >500 | [11] |
| 5d | N-substituted-6-fluoro-quinazoline-4-amine derivative | 140 | >500 | [11] |
Anticancer Activity: Targeting Kinases and Beyond
The discovery of quinazoline-based compounds as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase was a watershed moment in cancer therapy. This led to the development of blockbuster drugs like Gefitinib (Iressa) and Erlotinib (Tarceva). The quinazolinedione core has also been extensively explored for its anticancer potential, with derivatives showing activity against a range of cancer cell lines.
The mechanism of anticancer action for many quinazolinedione derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. EGFR inhibition remains a primary target, but other mechanisms such as inhibition of other kinases (e.g., VEGFR-2), tubulin polymerization, and induction of apoptosis have also been reported.[12][13][14]
EGFR Inhibition Signaling Pathway
Caption: Quinazolinedione inhibitors block EGFR signaling.
| Compound ID | Target/Cell Line | IC50/GI50 (µM) | Reference |
| 17 | A549 (lung cancer) | 0.027 | [13] |
| 11g | HeLa (cervical cancer) | 10 | [15] |
| 21 | HeLa (cervical cancer) | 1.85 | [16] |
| 23 | MDA-MB231 (breast cancer) | 2.81 | [16] |
| 101 | MCF-7 (breast cancer) | 0.34 | [17] |
| 15n | A549 (lung cancer) | 1.91 | [18] |
| 45 | HL-60 (leukemia) | 1.2 | [19] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the quinazoline ring is critical for EGFR inhibitory activity. An anilino group at this position is a common feature in many potent inhibitors.[20]
-
Substituents on the anilino ring: Electron-withdrawing groups such as chloro, bromo, or fluoro on the 4-anilino moiety often enhance antiproliferative activity.[20]
-
Substitution at the 2-position: Modifications at the 2-position of the quinazolinedione ring can significantly impact cytotoxicity. For instance, a 2-chloro substituent has been shown to be highly potent.[13][21]
Conclusion and Future Directions
The journey of quinazolinedione compounds from their 19th-century origins to their current status as a "privileged" scaffold in drug discovery is a compelling narrative of chemical innovation and therapeutic advancement. The versatility of the quinazolinedione core, coupled with the ever-expanding repertoire of synthetic methodologies, ensures its continued relevance in the quest for novel therapeutic agents. While significant strides have been made, particularly in the realm of oncology, the full therapeutic potential of this remarkable heterocyclic system is yet to be fully realized. Future research will likely focus on the development of more selective and potent quinazolinedione-based drugs with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel therapeutic applications beyond cancer and CNS disorders, such as in infectious and inflammatory diseases, also presents exciting avenues for future investigation. This guide serves as a testament to the rich history and bright future of quinazolinedione chemistry, providing a solid foundation for the next generation of scientists to build upon.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. generis-publishing.com [generis-publishing.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. journaljpri.com [journaljpri.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, and evaluation of antitumor activity of quinazoline derivatives containing different terminal segments of basic amine groups | Semantic Scholar [semanticscholar.org]
- 19. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 21. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione mechanism of action.
An In-Depth Technical Guide to the Putative Mechanism of Action of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
Foreword: The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile and potent biological activities.[1] This guide focuses on a specific derivative, this compound, a molecule of significant interest due to the established pharmacological importance of its constituent chemical features. While direct, extensive research on this exact compound is not yet prevalent in publicly accessible literature, this document serves as a technical guide for researchers by synthesizing data from closely related analogues to postulate a mechanism of action and to provide a rigorous experimental framework for its validation.
The Quinazoline-2,4(1H,3H)-dione Core: A Privileged Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif found in numerous bioactive compounds.[1] The dione variant, possessing carbonyl groups at positions 2 and 4, has demonstrated a particularly broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3]
The therapeutic versatility of this scaffold arises from its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with a variety of biological targets.[4] Modifications to the quinazoline core, particularly at the N1, N3, C2, and C6 positions, can dramatically alter its biological activity, enabling the fine-tuning of compounds for specific therapeutic applications.[4][5]
Deconstructing the Molecule: The Influence of Bromo and Ethyl Substituents
The specific biological profile of this compound is dictated by the interplay of its core structure and its unique substituents.
The 6-Bromo Group: A Potentiating Halogen
The introduction of a halogen, particularly bromine, at the 6-position of the quinazoline ring is a common strategy in medicinal chemistry to enhance potency. Several studies on related 6-bromo-quinazolinone derivatives have demonstrated significantly increased anti-inflammatory and cytotoxic activities.[6][7][8] This can be attributed to several factors:
-
Electronic Effects: The electron-withdrawing nature of bromine can modulate the electronic distribution of the entire ring system, potentially influencing binding affinity to target proteins.
-
Lipophilicity: The bromo group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the active site of a target protein, thereby increasing binding affinity and selectivity.
The 3-Ethyl Group: Modulating Physicochemical Properties
Alkylation at the N3 position with an ethyl group primarily influences the molecule's physicochemical properties. This substitution can:
-
Improve Solubility: The ethyl group can disrupt crystal lattice packing, potentially improving solubility in both aqueous and organic media, which is crucial for bioavailability.
-
Enhance Membrane Permeability: By masking a potential hydrogen bond donor (the N-H proton), the ethyl group can increase passive diffusion across cellular membranes.
-
Steric Interactions: The ethyl group can either produce favorable van der Waals interactions within a hydrophobic pocket of a target or cause steric hindrance, thereby influencing target selectivity.
Putative Mechanism of Action: A Hypothesis-Driven Approach
Based on the extensive literature on quinazoline derivatives, the most probable mechanisms of action for this compound fall into two primary categories: protein kinase inhibition and modulation of inflammatory pathways.
Primary Hypothesis: Inhibition of Protein Tyrosine Kinases
The quinazoline scaffold is famously associated with the inhibition of protein kinases, particularly those in the tyrosine kinase family.[5] Many quinazoline-based anticancer drugs function by competing with ATP for the binding site in the kinase domain of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR).[4][8] The inhibition of these kinases blocks downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Given that the 6-bromo substitution often enhances cytotoxic effects, it is highly probable that This compound acts as an inhibitor of one or more protein tyrosine kinases implicated in oncogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione Activity: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, a novel small molecule with potential therapeutic applications. In the absence of extensive experimental data, computational methodologies serve as a powerful and cost-effective initial step in the drug discovery pipeline. This document outlines a multi-faceted in silico approach, beginning with target prediction and physicochemical characterization, followed by detailed protocols for Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore generation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers with a robust workflow to hypothesize and preliminarily validate the therapeutic potential of this and other novel chemical entities.
Introduction: The Quinazolinedione Scaffold and the Imperative for In Silico Assessment
The quinazolinone and its oxidized form, quinazoline-2,4-dione, represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties[1]. The specific derivative, this compound, is a relatively unexplored chemical entity. In silico approaches provide a rapid and resource-efficient means to generate testable hypotheses regarding its mechanism of action and potential therapeutic utility[2]. This guide will delineate a systematic computational workflow to predict the activity of this molecule, thereby guiding future experimental validation.
Foundational Analysis: Target Prediction and Physicochemical Profiling
Before embarking on more complex computational studies, it is crucial to first predict the likely biological targets and characterize the fundamental physicochemical properties of this compound.
In Silico Target Prediction
Given the novelty of the compound, a ligand-based target prediction approach is the most logical starting point. Web-based servers such as SwissTargetPrediction leverage the principle of chemical similarity to forecast potential protein targets[3][4]. By comparing the 2D and 3D structure of our query molecule to a vast database of known bioactive ligands, we can generate a ranked list of plausible protein targets.
Protocol 1: Target Prediction using SwissTargetPrediction
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is O=C(N1CC)NC2=C(C=C(Br)C=C2)C1=O.
-
Access SwissTargetPrediction: Navigate to the SwissTargetPrediction web server[5].
-
Input the Molecule: Paste the SMILES string into the input field.
-
Select Organism: Choose "Homo sapiens" as the target organism.
-
Run Prediction: Initiate the target prediction analysis.
-
Analyze Results: The output will be a list of potential protein targets, ranked by probability. The results are often visualized as a pie chart categorizing targets by class (e.g., kinases, enzymes, G-protein coupled receptors).
Expected Outcome and Interpretation:
Based on the prevalence of anticancer activity within the quinazolinone class, it is hypothesized that kinases, particularly those implicated in oncogenic signaling pathways such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and other tyrosine kinases, will feature prominently in the prediction results. The probability score associated with each predicted target provides a quantitative measure of confidence in the prediction. For the purpose of this guide, we will proceed with the hypothesis that EGFR is a primary target for this compound, a common target for quinazoline derivatives[6][7].
Physicochemical Property Calculation
Understanding the drug-likeness of a molecule is fundamental. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors can be predictive of oral bioavailability and are often assessed using Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Formula | C10H9BrN2O2 | N/A |
| Molecular Weight | 269.10 g/mol | Yes (< 500) |
| logP (o/w) | 1.4 - 1.7 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) |
| Molar Refractivity | 61.35 cm³ | N/A |
| Topological Polar Surface Area (TPSA) | 49.4 Ų | N/A |
Data can be calculated using various online tools such as PubChem or SwissADME.
The predicted properties suggest that this compound possesses favorable drug-like characteristics according to Lipinski's Rule of Five.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity[2][8]. While we do not have a dataset for our specific molecule, this section will outline the protocol for developing a QSAR model, which is a critical step when experimental data for a series of analogues becomes available.
Protocol 2: 2D-QSAR Model Development
-
Data Collection and Curation:
-
Assemble a dataset of quinazolinone derivatives with experimentally determined biological activity against the target of interest (e.g., EGFR inhibition, expressed as IC50 or pIC50 values).
-
Ensure data consistency and curate the chemical structures to standardize formats and remove any errors.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., constitutional, topological, electronic, and physicochemical). Software such as PaDEL-Descriptor or Dragon can be utilized for this purpose.
-
-
Dataset Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). This is crucial for external validation of the model.
-
-
Model Building:
-
Using the training set, employ statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a regression model correlating the descriptors with biological activity.
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive power is evaluated by the predicted squared correlation coefficient (R²_pred).
-
Y-Randomization: Scramble the biological activity data multiple times and rebuild the model to ensure the original correlation is not due to chance.
-
-
Applicability Domain Definition:
-
Define the chemical space for which the model's predictions are reliable. This prevents the use of the model to predict the activity of compounds that are structurally too different from the training set.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target[9][10]. This can be done based on a set of active ligands (ligand-based) or the structure of the target's binding site (structure-based).
Protocol 3: Ligand-Based Pharmacophore Model Generation
-
Ligand Set Preparation:
-
Select a set of structurally diverse and potent inhibitors of the target (e.g., known EGFR inhibitors).
-
Generate low-energy 3D conformations for each ligand.
-
-
Feature Identification:
-
Identify common pharmacophoric features among the active ligands. These typically include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable centers.
-
-
Pharmacophore Model Generation:
-
Align the ligands based on their common features.
-
Generate a pharmacophore model that represents the 3D arrangement of these essential features. Software like LigandScout or Phase can be used.
-
-
Model Validation:
-
Use the generated pharmacophore model to screen a database containing known active and inactive compounds. A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.
-
-
Virtual Screening:
-
The validated pharmacophore model can then be used as a 3D query to screen large compound libraries for novel molecules that match the pharmacophoric features.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, and it estimates the strength of the interaction, typically as a binding energy or score[11][12][13]. This technique is invaluable for understanding the molecular basis of ligand binding and for prioritizing compounds from virtual screening.
Protocol 4: Molecular Docking of this compound into the EGFR Kinase Domain
-
Protein Preparation:
-
Download the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A suitable entry is 1M17, which is co-crystallized with the quinazoline inhibitor erlotinib[14][15][16].
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges. This can be done using software like AutoDockTools or Chimera.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Minimize the energy of the ligand structure to obtain a stable conformation.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Define the binding site on the EGFR protein. In the case of PDB entry 1M17, the binding site can be defined based on the location of the co-crystallized ligand, erlotinib. This is typically done by defining a grid box that encompasses the active site.
-
-
Docking Simulation:
-
Perform the docking simulation using software such as AutoDock Vina[17] or Glide. The software will explore different conformations and orientations of the ligand within the binding site and calculate a docking score for each pose.
-
-
Results Analysis:
-
Analyze the predicted binding poses and their corresponding docking scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.
-
Table 2: Representative Protein Data Bank (PDB) Entries for Potential Targets
| Target | PDB ID | Resolution (Å) | Ligand |
| EGFR Kinase Domain | 1M17 | 2.60 | Erlotinib |
| Topoisomerase II | 4FM9 | 2.90 | DNA |
| VEGFR2 Kinase Domain | 4ASE | 1.95 | Sorafenib |
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound in the early stages of drug discovery is crucial to avoid late-stage failures[18][19][20]. Numerous in silico tools are available to predict these properties.
Protocol 5: In Silico ADMET Profiling
-
Select ADMET Prediction Tools:
-
Utilize a consensus approach by employing multiple web-based tools such as SwissADME, admetSAR, and ProTox-II.
-
-
Input Molecule:
-
Input the SMILES string of this compound into the selected servers.
-
-
Predict Properties:
-
Predict a range of ADMET properties, including but not limited to:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity, carcinogenicity.
-
-
-
Analyze and Interpret Results:
-
Consolidate the predictions from different tools.
-
Assess the overall ADMET profile of the compound, identifying potential liabilities that may need to be addressed in subsequent lead optimization efforts.
-
Table 3: Predicted ADMET Properties for this compound (Hypothetical Data)
| Parameter | Prediction | Potential Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability |
| Caco-2 Permeability | High | Good intestinal absorption |
| Distribution | ||
| BBB Permeant | No | Low potential for CNS side effects |
| P-glycoprotein Substrate | No | Low risk of efflux-mediated resistance |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Toxicity | ||
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagen | Low risk of genotoxicity |
| Hepatotoxicity | Low risk | Low risk of liver damage |
These are hypothetical results for illustrative purposes. Actual predictions should be obtained from the respective servers.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the initial assessment of this compound. By integrating target prediction, QSAR, pharmacophore modeling, molecular docking, and ADMET profiling, a robust, data-driven hypothesis for the compound's biological activity and drug-like properties can be formulated. The prediction of EGFR as a potential target, coupled with favorable physicochemical and ADMET properties, suggests that this molecule warrants further investigation as a potential anticancer agent.
The next logical steps would involve the chemical synthesis of this compound, followed by in vitro validation of the predicted biological activity through enzymatic assays against EGFR and cell-based assays using cancer cell lines that overexpress this receptor. The experimental data generated would then be used to refine and validate the in silico models, creating a feedback loop that can guide the design of more potent and selective analogues.
References
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SwissTargetPrediction [swisstargetprediction.ch]
- 6. babrone.edu.in [babrone.edu.in]
- 7. Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijapbjournal.com [ijapbjournal.com]
- 9. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 10. columbiaiop.ac.in [columbiaiop.ac.in]
- 11. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
- 18. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, a valuable scaffold in medicinal chemistry, from 5-bromoanthranilic acid. Quinazolinedione derivatives are of significant interest due to their wide range of biological activities, including potential applications as antimicrobial and anti-inflammatory agents.[1][2] This document outlines the chemical rationale, a step-by-step synthetic procedure, and the necessary characterization techniques, grounded in established chemical principles.
Scientific Rationale and Strategy
The synthesis of this compound from 5-bromoanthranilic acid is a two-step process that proceeds through an intermediate urea derivative followed by an intramolecular cyclization. This approach is a well-established method for the preparation of N-substituted quinazolinediones.
Step 1: Urea Formation. The initial step involves the reaction of 5-bromoanthranilic acid with ethyl isocyanate. The lone pair of electrons on the nitrogen atom of the amino group in 5-bromoanthranilic acid acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This reaction forms an N,N'-disubstituted urea derivative.
Step 2: Intramolecular Cyclization. The formed urea derivative undergoes intramolecular cyclization upon heating. The carboxylic acid group of the anthranilic acid moiety reacts with the adjacent urea nitrogen, leading to the formation of the six-membered quinazolinedione ring with the elimination of a water molecule. This cyclization is often facilitated by a suitable solvent and elevated temperatures.
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 5-Bromoanthranilic Acid | C₇H₆BrNO₂ | 216.03 | ≥98% | Sigma-Aldrich |
| Ethyl Isocyanate | C₃H₅NO | 71.08 | ≥98% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | Reagent Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Experimental Protocol
Synthesis of N-(2-carboxy-4-bromophenyl)-N'-ethylurea (Intermediate)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoanthranilic acid (2.16 g, 10.0 mmol).
-
Add 30 mL of anhydrous pyridine to the flask and stir until the 5-bromoanthranilic acid is completely dissolved.
-
Slowly add ethyl isocyanate (0.85 mL, 11.0 mmol) to the solution at room temperature. Caution: Ethyl isocyanate is toxic and volatile; this step should be performed in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (eluent: ethyl acetate/hexane, 1:1).
-
After the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 2M HCl. A white precipitate of the intermediate urea derivative will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.
Synthesis of this compound (Final Product)
-
Transfer the dried intermediate, N-(2-carboxy-4-bromophenyl)-N'-ethylurea, to a 50 mL round-bottom flask.
-
Add 20 mL of a suitable high-boiling solvent such as dimethylformamide (DMF) or diphenyl ether.
-
Heat the mixture to reflux (approximately 150-160 °C) for 3-4 hours. The cyclization reaction will occur with the elimination of water. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of cold water. The crude product will precipitate out.
-
Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.
Reaction Mechanism
The reaction proceeds in two distinct stages as illustrated below.
Caption: Simplified reaction mechanism for the synthesis.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point should be observed for the pure compound. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the ethyl group (a quartet and a triplet), and the NH proton of the quinazolinedione ring. |
| ¹³C NMR | The spectrum should display signals corresponding to the carbonyl carbons, the aromatic carbons, and the carbons of the ethyl group. |
| Mass Spectrometry | The mass spectrum should exhibit the molecular ion peak corresponding to the mass of the product (C₁₀H₉BrN₂O₂), along with the characteristic isotopic pattern for a bromine-containing compound. |
| FT-IR | The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching vibrations of the quinazolinedione ring. |
Safety and Handling
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Ethyl isocyanate is toxic and a lachrymator. Handle with extreme care.
-
Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 5-bromoanthranilic acid. The described method is based on well-established synthetic transformations and provides a clear pathway for obtaining this valuable heterocyclic compound for further research and development in the field of medicinal chemistry. The causality behind each experimental step is rooted in the fundamental principles of nucleophilic addition and intramolecular cyclization reactions.
References
Application Note & Protocol: A Validated Approach for the Synthesis of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione and its Derivatives
Abstract
This document provides a detailed, scientifically grounded protocol for the synthesis of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Quinazoline-2,4(1H,3H)-diones are a class of compounds known for a wide range of pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties[1][2]. This guide presents two robust synthetic strategies, elucidates the mechanistic rationale behind the procedural steps, and offers practical insights for researchers in organic synthesis and pharmaceutical sciences. All quantitative data is summarized for clarity, and key workflows are visualized to enhance reproducibility.
Introduction: The Significance of the Quinazolinedione Core
The quinazolinedione framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules[2]. The strategic incorporation of a bromine atom at the 6-position and an ethyl group at the N-3 position can significantly modulate the compound's physicochemical properties and biological activity, making the targeted synthesis of derivatives like this compound a valuable endeavor for developing novel therapeutic agents[3][4]. This protocol outlines reliable synthetic pathways to access this specific derivative, providing a foundation for further structural diversification and investigation.
Overview of Synthetic Strategies
Two primary, validated synthetic routes are presented for the preparation of the target compound. The choice of strategy may depend on the availability of starting materials and the desired scale of the synthesis.
-
Strategy A: Post-Cyclization N-Alkylation. This approach involves the initial synthesis of the 6-bromo-2,4(1H,3H)-quinazolinedione core, followed by a selective ethylation at the N-3 position.
-
Strategy B: Pre-Alkylation Cyclization. This pathway begins with the synthesis of an N-ethylated anthranilamide precursor, which is then cyclized to form the final quinazolinedione ring.
The following sections provide detailed, step-by-step protocols for both strategies, grounded in established chemical principles.
Detailed Protocol: Strategy A - Post-Cyclization N-Alkylation
This two-stage process is often favored for its modularity, allowing for the synthesis of a common intermediate that can be diversified with various alkyl groups.
Workflow for Strategy A
Caption: Workflow for the synthesis via post-cyclization N-alkylation.
Stage 1: Synthesis of 6-bromo-2,4(1H,3H)-quinazolinedione
This stage involves the cyclization of 2-amino-5-bromobenzoic acid with a carbonyl source, typically urea, which serves as an accessible and safe C1 synthon.
Rationale: The reaction proceeds via an initial formation of an N-acylurea intermediate, followed by an intramolecular cyclization with the elimination of ammonia. This thermal condensation is a classic and robust method for constructing the quinazolinedione ring system.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromobenzoic Acid | 216.03 | 10.0 g | 46.3 mmol |
| Urea | 60.06 | 27.8 g | 463 mmol |
Procedure:
-
Preparation: Combine 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) and urea (27.8 g, 463 mmol, 10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture in an oil bath at 190-200 °C for 4-6 hours. The mixture will melt, and ammonia gas will evolve.
-
Expertise & Experience Insight: The large excess of urea ensures the reaction goes to completion and acts as a solvent at the reaction temperature. The reaction should be performed in a well-ventilated fume hood due to ammonia evolution.
-
-
Work-up: Cool the reaction mixture to room temperature. The solidified mass will be a crude mixture.
-
Purification: a. Add 100 mL of 1 M sodium hydroxide solution to the flask and heat to dissolve the product. b. Filter the hot solution to remove any insoluble impurities. c. Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2-3. d. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry in an oven at 80-100 °C.
-
Characterization: The resulting white to off-white solid is 6-bromo-2,4(1H,3H)-quinazolinedione. Verify its identity and purity using standard analytical techniques (e.g., NMR, IR, melting point).
Stage 2: N-Ethylation of 6-bromo-2,4(1H,3H)-quinazolinedione
This step selectively introduces the ethyl group at the N-3 position. Using dialkyl carbonates under microwave irradiation is a modern, efficient, and green alternative to traditional alkylating agents like alkyl halides, which are often more toxic[1].
Rationale: The N-1 proton of the quinazolinedione is more acidic and is preferentially deprotonated by the base. However, the resulting anion is sterically hindered. The N-3 position, while less acidic, is more accessible for alkylation, especially with less reactive electrophiles. Microwave irradiation accelerates the reaction, significantly reducing the reaction time[1].
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-bromo-2,4(1H,3H)-quinazolinedione | 241.05 | 5.0 g | 20.7 mmol |
| Diethyl Carbonate | 118.13 | 50 mL | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.1 g | 22.8 mmol |
Procedure:
-
Preparation: In a microwave-safe reaction vessel, combine 6-bromo-2,4(1H,3H)-quinazolinedione (5.0 g, 20.7 mmol), potassium carbonate (3.1 g, 22.8 mmol), and diethyl carbonate (50 mL).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160 °C (power: 200 W) for 15-20 minutes[1].
-
Trustworthiness Insight: Monitor the reaction progress by TLC (Thin Layer Chromatography) to ensure completion and avoid decomposition from prolonged heating.
-
-
Work-up: After cooling, filter the reaction mixture to remove the potassium carbonate.
-
Purification: a. Evaporate the excess diethyl carbonate under reduced pressure. b. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) or by recrystallization from a suitable solvent like ethanol to yield the pure this compound[1].
Detailed Protocol: Strategy B - Pre-Alkylation Cyclization
This approach builds the N-ethylated backbone first, followed by ring closure. This can be advantageous if the N-alkylation of the quinazolinedione ring proves to be low-yielding or non-selective.
Reaction Pathway for Strategy B
Caption: Synthetic pathway involving cyclization of an N-ethylated precursor.
Stage 1: Synthesis of 2-Amino-5-bromo-N-ethylbenzamide
This stage involves the formation of an amide bond between 2-amino-5-bromobenzoic acid and ethylamine.
Rationale: Standard peptide coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by ethylamine. This method provides high yields under mild conditions, preserving the other functional groups.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromobenzoic Acid | 216.03 | 10.0 g | 46.3 mmol |
| Ethylamine (as hydrochloride) | 81.54 | 4.1 g | 50.9 mmol |
| HBTU (Coupling Agent) | 379.25 | 19.3 g | 50.9 mmol |
| DIPEA (Base) | 129.24 | 16.1 mL | 92.6 mmol |
| DMF (Solvent) | - | 150 mL | - |
Procedure:
-
Preparation: Dissolve 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in DMF (150 mL) in a round-bottom flask.
-
Activation: Add HBTU (19.3 g, 50.9 mmol) and DIPEA (16.1 mL, 92.6 mmol) to the solution and stir for 15 minutes at room temperature.
-
Amidation: Add ethylamine hydrochloride (4.1 g, 50.9 mmol) to the mixture and stir at room temperature overnight.
-
Work-up: a. Pour the reaction mixture into 500 mL of water. b. Extract the aqueous layer with ethyl acetate (3 x 150 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-5-bromo-N-ethylbenzamide.
Stage 2: Cyclization to form this compound
This final step forms the heterocyclic ring using a phosgene equivalent.
Rationale: Triphosgene, a safer alternative to phosgene gas, reacts with the amino group and the amide nitrogen of the precursor to form the dione ring. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromo-N-ethylbenzamide | 243.10 | 10.0 g | 41.1 mmol |
| Triphosgene | 296.75 | 4.9 g | 16.4 mmol |
| Triethylamine (Base) | 101.19 | 12.6 mL | 90.4 mmol |
| Toluene (Solvent) | - | 200 mL | - |
Procedure:
-
Preparation: Dissolve 2-amino-5-bromo-N-ethylbenzamide (10.0 g, 41.1 mmol) and triethylamine (12.6 mL, 90.4 mmol) in dry toluene (200 mL) under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of triphosgene (4.9 g, 16.4 mmol) in dry toluene dropwise over 30 minutes.
-
Authoritative Grounding & Safety: Triphosgene is toxic and moisture-sensitive. This reaction must be conducted under an inert atmosphere in a fume hood by trained personnel.
-
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 2-3 hours.
-
Work-up: Cool the mixture, wash with 1 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by recrystallization or column chromatography to yield the final product.
Conclusion
The synthesis of this compound can be successfully achieved through either a post-cyclization alkylation or a pre-alkylation cyclization strategy. Strategy A offers operational simplicity and modularity, particularly with the use of microwave-assisted N-alkylation. Strategy B provides an alternative route that can be beneficial for substrate-specific challenges. The choice of protocol should be guided by laboratory capabilities, starting material availability, and the specific goals of the research program. Both methods, when executed with care, provide reliable access to this important heterocyclic compound for further investigation in drug discovery and development.
References
- 1. Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Evaluation of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione in Antiviral Research
Introduction: The Quinazolinedione Scaffold as a Privileged Structure in Antiviral Drug Discovery
The quinazoline and quinazolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2] This versatility has led to their investigation in numerous therapeutic areas, with antiviral research being a particularly fruitful field.[1] Derivatives of the quinazolinone skeleton have demonstrated potent activity against a broad spectrum of viruses, including RNA and DNA viruses, by targeting various stages of the viral life cycle.[3][4][5][6]
The antiviral mechanisms of quinazolinone derivatives are multifaceted. Certain analogues have been shown to inhibit viral entry, while others interfere with crucial viral enzymes such as reverse transcriptase and RNA-dependent RNA polymerase (RdRp).[7][8][9][10] For instance, some quinazolinone compounds have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase and the RNA synthesis driven by the SARS-CoV-2 RdRp.[8][9][10] Furthermore, some derivatives have shown efficacy against Zika and Dengue viruses, suggesting a potential for broad-spectrum activity against flaviviruses.[3]
This document provides a detailed guide for researchers on the potential application of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione in antiviral research. While specific data on this particular derivative is emerging, the known antiviral activities of structurally related 6-bromo-quinazolinones suggest its potential as a valuable tool in the discovery of novel antiviral agents.[11] These application notes and protocols are designed to provide a robust framework for the systematic evaluation of its antiviral properties.
Hypothesized Mechanism of Action and Potential Viral Targets
Based on the existing literature for related quinazolinone derivatives, this compound may exert its antiviral effects through one or more of the following mechanisms:
-
Inhibition of Viral Polymerases: The quinazolinone scaffold has been shown to target the RdRp of several RNA viruses, including Respiratory Syncytial Virus (RSV) and SARS-CoV-2.[7][9][10] The bromine substitution at the 6-position could enhance binding to the polymerase active site or allosteric sites, thereby inhibiting viral RNA synthesis.
-
Inhibition of Reverse Transcriptase: Some quinazolinone derivatives have demonstrated inhibitory activity against HIV-1 reverse transcriptase.[4][12] This suggests a potential application for this compound in the study of retroviruses.
-
Blocking Viral Entry: Certain quinazolinone compounds have been found to inhibit the attachment or entry of Zika virus into host cells.[3] The specific substitutions on the quinazolinedione core of the topic compound may confer properties that interfere with the interaction between viral glycoproteins and host cell receptors.
-
Modulation of Host Factors: Some antiviral compounds act by modulating host cell pathways that are essential for viral replication. While less explored for this specific class, it remains a possibility that this compound could influence host factors involved in the viral life cycle.
The following diagram illustrates the potential points of intervention for this compound in the viral life cycle.
Caption: Potential intervention points of this compound in the viral life cycle.
Experimental Protocols for Antiviral Evaluation
To systematically assess the antiviral potential of this compound, a tiered approach is recommended, starting with broad-spectrum screening followed by more detailed mechanistic studies.
Protocol 1: Cell-Based Antiviral Assay for Cytopathic Effect (CPE) Reduction
This assay is a fundamental first step to determine if the compound can protect host cells from virus-induced death.[13][14]
Objective: To quantify the ability of this compound to inhibit virus-induced cytopathic effect (CPE) and to determine its 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀).
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, HeLa for Vesicular Stomatitis Virus)[11][13]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Virus stock with a known titer
-
This compound
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)[13]
-
Plate reader for luminescence or absorbance
Procedure:
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed 2 x 10⁴ cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the cell plates and add 50 µL of the diluted compound to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.
-
-
Virus Infection:
-
Dilute the virus stock to a multiplicity of infection (MOI) of 0.05 in culture medium.[13]
-
Add 50 µL of the diluted virus to each well, except for the "cells only" and "compound cytotoxicity" control wells. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until significant CPE is observed in the "virus only" control wells.[13]
-
-
Cell Viability Measurement:
-
After incubation, equilibrate the plates to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[13]
-
Data Analysis:
| Parameter | Description | Calculation |
| EC₅₀ | The concentration of the compound that inhibits viral CPE by 50%. | Determined by plotting the percentage of cell viability against the log of the compound concentration and fitting to a four-parameter logistic curve. |
| CC₅₀ | The concentration of the compound that reduces cell viability by 50%. | Determined from the compound cytotoxicity control wells using the same curve-fitting method. |
| Selectivity Index (SI) | A measure of the compound's therapeutic window. | SI = CC₅₀ / EC₅₀ |
A higher SI value indicates a more promising antiviral candidate with a larger margin of safety.
Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Protocol 2: Plaque Reduction Assay
This assay provides a more direct measure of the inhibition of infectious virus particle production.[15][16][17]
Objective: To determine the concentration of this compound required to reduce the number of infectious virus plaques by 50% (PRNT₅₀).
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer (plaque-forming units per mL, PFU/mL).
-
This compound.
-
Semi-solid overlay medium (e.g., medium containing 1% agarose or methylcellulose).
-
Crystal violet solution for staining.
Procedure:
-
Compound-Virus Incubation:
-
Prepare serial dilutions of the compound in serum-free medium.
-
Mix equal volumes of each compound dilution with a virus dilution containing approximately 100 PFU per 100 µL.
-
Incubate the mixture at 37°C for 1 hour to allow the compound to interact with the virus.[15]
-
-
Infection of Cell Monolayers:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with 200 µL of the compound-virus mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with 2 mL of the semi-solid overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 2-10 days, depending on the virus).[16]
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of plaque reduction against the log of the compound concentration and determine the PRNT₅₀ value using non-linear regression.
Protocol 3: Reverse Transcriptase (RT) Inhibition Assay
If this compound is being investigated for activity against retroviruses, a direct enzymatic assay is crucial.[18]
Objective: To determine the in vitro inhibitory activity of this compound against a specific reverse transcriptase (e.g., from HIV-1).
Materials:
-
Recombinant reverse transcriptase enzyme.
-
Commercially available RT assay kit (e.g., colorimetric or fluorescent).[19]
-
This compound.
-
Known RT inhibitor as a positive control (e.g., AZT).
-
Microplate reader.
Procedure:
-
Assay Preparation:
-
Follow the manufacturer's instructions for the specific RT assay kit. This typically involves preparing a reaction mixture containing a template/primer, dNTPs (some of which are labeled), and reaction buffer.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound and the positive control inhibitor.
-
Add the diluted compounds to the wells of a microplate.
-
-
Enzyme Reaction:
-
Add the recombinant RT enzyme to each well to initiate the reaction.
-
Incubate the plate at 37°C for the time specified in the kit protocol (typically 1 hour or overnight for higher sensitivity).
-
-
Detection:
-
Stop the reaction and perform the detection steps as outlined in the kit manual. This may involve binding the newly synthesized DNA to the plate and detecting it with an antibody-enzyme conjugate that generates a colorimetric or fluorescent signal.
-
Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.
Summary of Key Antiviral Parameters
The following table summarizes the key parameters that should be determined for this compound in the initial phase of antiviral testing.
| Parameter | Assay | Interpretation |
| EC₅₀ | CPE Reduction Assay | Potency of the compound in protecting cells from virus-induced death. A lower value indicates higher potency. |
| CC₅₀ | Cytotoxicity Assay | Toxicity of the compound to the host cells. A higher value indicates lower toxicity. |
| SI | Calculated (CC₅₀/EC₅₀) | Therapeutic window of the compound. An SI > 10 is generally considered a good starting point for further investigation. |
| PRNT₅₀ | Plaque Reduction Assay | Potency of the compound in inhibiting the production of infectious virus particles. |
| IC₅₀ | Enzymatic Assay (e.g., RT) | Potency of the compound in directly inhibiting a specific viral enzyme. |
Conclusion and Future Directions
The quinazolinedione scaffold represents a promising starting point for the development of novel antiviral therapeutics. The protocols outlined in this document provide a comprehensive framework for the initial evaluation of this compound. Positive results from these assays would warrant further investigation, including:
-
Broad-spectrum activity screening against a panel of different viruses.
-
Time-of-addition studies to elucidate the specific stage of the viral life cycle that is inhibited.[14]
-
Resistance studies to determine the potential for the development of drug-resistant viral strains.
-
In vivo efficacy studies in appropriate animal models.
By following a systematic and rigorous approach, researchers can effectively characterize the antiviral potential of this compound and contribute to the ongoing search for new and effective treatments for viral diseases.
References
- 1. Quinazoline Analogues as Antiviral Agents (2023) [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antiviral activity of novel quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2011032277A1 - Quinazolinone derivatives as viral polymerase inhibitors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. HIV Reverse Transcriptase Assay [profoldin.com]
- 19. EnzChek™ Reverse Transcriptase Assay Kit 1000 Assays | Buy Online | Invitrogen™ [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of Quinazolinedione Compounds
Introduction: The Therapeutic Promise of the Quinazolinedione Scaffold
The quinazolinedione core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This versatile scaffold has been extensively explored, leading to the development of molecules with anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3][4] In oncology, quinazolinedione derivatives have been successfully developed as kinase inhibitors, with several approved drugs targeting key signaling pathways involved in tumor growth and proliferation.[1][5] Notably, their mechanism of action often involves the inhibition of enzymes like Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), or the disruption of DNA replication machinery in bacteria through the inhibition of DNA gyrase and topoisomerase IV.[3][5]
High-throughput screening (HTS) is an essential tool in drug discovery for identifying novel bioactive compounds from large chemical libraries.[6][7] This document provides detailed application notes and protocols for the HTS of quinazolinedione compound libraries, focusing on robust and reliable assays to identify and characterize potential therapeutic agents. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind experimental design and troubleshooting common challenges.
I. Biochemical Assays: Targeting Key Enzymes
Biochemical assays are fundamental in HTS campaigns to identify direct inhibitors of purified enzymes.[8] These assays offer a clean system to study the interaction between a compound and its molecular target without the complexity of a cellular environment.
A. Fluorescence Polarization (FP) for Kinase Inhibition
Principle: Fluorescence Polarization (FP) is a powerful homogeneous assay technique well-suited for studying molecular interactions in solution.[9][10][11][12] The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a "tracer") upon binding to a larger protein, such as a kinase.[1][9] When the tracer is unbound, it tumbles rapidly, resulting in depolarized light. When bound to the larger kinase, its rotation slows, and the emitted light is more polarized. Competitive inhibitors will displace the tracer, leading to a decrease in fluorescence polarization.[1]
Application: This protocol is designed to screen quinazolinedione libraries for inhibitors of a target kinase, for example, EGFR.
Experimental Protocol: FP-Based Kinase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Prepare a stock solution of the purified kinase (e.g., recombinant human EGFR) in assay buffer. The final concentration in the assay will need to be optimized.
-
Fluorescent Tracer: A fluorescently labeled known inhibitor of the kinase (e.g., a fluorescein-labeled ATP-competitive inhibitor). The concentration should be at or below its Kd for the kinase to ensure assay sensitivity.[13]
-
Quinazolinedione Compound Library: Typically dissolved in 100% DMSO at a stock concentration of 10 mM.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of assay buffer into all wells.
-
Add 100 nL of quinazolinedione compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the kinase solution to all wells except for the "no enzyme" control wells.
-
Add 5 µL of assay buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 5 µL of the fluorescent tracer to all wells.
-
Incubate for at least 1 hour at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis and Interpretation:
-
The data is typically expressed as a change in millipolarization (mP) units.
-
The percentage of inhibition is calculated relative to the high (tracer + enzyme) and low (tracer only) controls.
-
Hits are identified as compounds that cause a significant decrease in mP. These should be further evaluated through dose-response curves to determine their IC₅₀ values.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and use of a high-throughput bacterial DNA gyrase assay to identify mammalian topoisomerase II inhibitors with whole-cell anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Activities of gyrase and topoisomerase IV on positively supercoiled DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
Introduction: The Imperative for Rigorous Characterization
In the landscape of modern drug discovery, quinazoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. The compound 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione (CAS No: 377067-64-6) is a member of this important class.[1] Its potential biological activity necessitates a robust and unambiguous analytical characterization to establish its identity, purity, and stability. This is not merely a procedural step but the foundational pillar upon which all subsequent biological and pharmacological data rests.
This guide provides a detailed, multi-technique workflow for the comprehensive analysis of this molecule. As a Senior Application Scientist, the rationale is not just to present protocols, but to explain the causality behind the selection of each technique. We will demonstrate how orthogonal methods—chromatography, mass spectrometry, NMR, infrared spectroscopy, and thermal analysis—are synergistically employed to build a complete and validated analytical profile. This document is designed for researchers, scientists, and drug development professionals who require both the procedural "how" and the scientific "why" for the characterization of novel chemical entities.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The primary goal before any detailed structural work is to assess the purity of the sample. HPLC, particularly in its reversed-phase modality (RP-HPLC), is the gold standard for separating organic molecules of intermediate polarity from potential impurities, such as unreacted starting materials, by-products, or degradation products.[2][3][4] The quinazolinedione core contains a strong UV chromophore, making UV-Vis detection highly sensitive and appropriate.
Protocol 2.1: RP-HPLC Method for Purity Analysis
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
The parameters below provide a robust starting point. Method optimization may be required depending on the specific impurity profile observed.[4]
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard for reversed-phase; provides good retention and resolution for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and ionization if coupled to a mass spectrometer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic eluent with good UV transparency and elution strength. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion and column overloading. |
| Detection | 254 nm | A common wavelength for aromatic systems, typically providing a strong signal. |
-
Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity of the main peak as a percentage of the total area of all peaks. A pure sample should exhibit a single major peak with a purity level >95-99%, depending on the application.
Molecular Confirmation and Structural Elucidation
Once purity is established, a suite of spectroscopic techniques is used to confirm the molecular structure unequivocally.
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Expertise & Experience: MS is indispensable for confirming the molecular weight of a compound. For this compound, it serves a dual purpose. First, high-resolution MS (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula. Second, the presence of a bromine atom provides a definitive isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This results in two molecular ion peaks (M and M+2) of nearly equal intensity, a pattern that is a hallmark of a monobrominated compound.[6][7]
Protocol 3.1.1: HRMS Analysis via Electrospray Ionization (ESI)
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to an HPLC or a direct infusion pump.
-
Sample Preparation: Dilute the stock solution from Protocol 2.1 to approximately 10 µg/mL using the initial mobile phase conditions or a 50:50 acetonitrile/water mixture.
-
MS Parameters (Positive Ion Mode):
-
Ionization Source: ESI (+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Scan Range: m/z 100 - 500
-
Source Temperature: 120 °C
-
Desolvation Gas: Nitrogen, flow set according to instrument manufacturer's recommendation.
-
-
Data Interpretation:
-
Look for the protonated molecular ion, [M+H]⁺. For C₁₀H₉BrN₂O₂, the expected monoisotopic mass is ~284.9929 Da.
-
Crucially, observe the isotopic pattern. There should be a peak at m/z ~284.99 and another peak of nearly identical intensity at m/z ~286.99, corresponding to the [M(⁷⁹Br)+H]⁺ and [M(⁸¹Br)+H]⁺ ions, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
Expertise & Experience: While MS confirms the mass, NMR spectroscopy maps the precise atomic connectivity, providing the definitive proof of structure.[8][9] ¹H NMR reveals the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The predicted spectra for this molecule are distinct and readily interpretable.
Protocol 3.2.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as it solubilizes many polar compounds and shifts the N-H proton to a downfield region where it does not exchange rapidly.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. If necessary, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to resolve ambiguities.[10]
-
Predicted Spectral Data Interpretation: The following table outlines the expected signals. Chemical shifts are predictive and may vary slightly based on solvent and concentration.
| ¹H NMR (Predicted in DMSO-d₆) | ¹³C NMR (Predicted) | ||
| Signal | Description | Signal (ppm) | Description |
| ~11.5 ppm (s, 1H) | N-H proton (amide) | ~162 ppm | C4 Carbonyl |
| ~7.9 ppm (d, 1H) | Aromatic H (at C5) | ~150 ppm | C2 Carbonyl |
| ~7.7 ppm (dd, 1H) | Aromatic H (at C7) | ~140 ppm | Aromatic C (quaternary) |
| ~7.3 ppm (d, 1H) | Aromatic H (at C8) | ~129 ppm | Aromatic CH |
| ~3.9 ppm (q, 2H) | N-CH₂ (ethyl group) | ~127 ppm | Aromatic CH |
| ~1.2 ppm (t, 3H) | CH₃ (ethyl group) | ~118 ppm | Aromatic CH |
| ~116 ppm | Aromatic C-Br | ||
| ~38 ppm | N-CH₂ (ethyl group) | ||
| ~13 ppm | CH₃ (ethyl group) |
s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets
The ethyl group should present a classic quartet and triplet pattern due to spin-spin coupling. The aromatic protons will show splitting patterns consistent with their positions on the substituted benzene ring.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule.[11] For this compound, the key features to confirm are the N-H bond, the two distinct carbonyl groups (C=O), and the aromatic and aliphatic C-H bonds. The positions of the carbonyl stretches can provide insight into the electronic environment of the dione ring system.[12][13]
Protocol 3.3.1: FTIR Analysis by ATR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Predicted Spectral Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3100 | N-H Stretch | Amide N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (ethyl) |
| ~1710 | C=O Stretch | Carbonyl (dione system) |
| ~1660 | C=O Stretch | Carbonyl (dione system) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1350 | C-N Stretch | Amine/Amide |
The presence of two strong, sharp peaks in the 1720-1650 cm⁻¹ region is a key indicator of the 2,4-dione structure.[14][15]
Thermal Properties Analysis: Stability and Phase Transitions
Expertise & Experience: Understanding the thermal behavior of a compound is critical for formulation, storage, and manufacturing. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating thermal stability and decomposition points.[16] Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, allowing for the determination of melting point, crystallinity, and polymorphism.[17][18]
Protocol 4.1: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Analytical Conditions:
-
Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 350 °C (or higher if no decomposition is observed).
-
-
Data Interpretation:
-
TGA Curve: A stable compound will show a flat baseline (no weight loss) until the onset of decomposition, at which point a sharp drop in weight will occur.
-
DSC Curve: A sharp endothermic peak indicates the melting point of a crystalline solid. The absence of significant weight loss in the TGA curve prior to this event confirms it is a melting transition and not decomposition.[17][18]
-
Conclusion: An Integrated Analytical Dossier
The characterization of a novel compound like this compound is a process of assembling corroborating evidence from multiple, orthogonal analytical techniques. No single method is sufficient.
-
HPLC establishes the purity and quantifies the analyte relative to other components.
-
Mass Spectrometry confirms the molecular weight and elemental formula via its unique bromine isotopic pattern.
-
NMR Spectroscopy provides the definitive, non-destructive elucidation of the atomic framework.
-
FTIR Spectroscopy offers rapid confirmation of the essential functional groups.
-
Thermal Analysis defines the solid-state properties, including melting point and thermal stability.
By integrating the data from these protocols, a researcher can construct a comprehensive analytical dossier that confirms the identity, purity, and key physicochemical properties of this compound with a high degree of scientific confidence. This validated foundation is essential for its advancement in any research or drug development program.
References
- 1. This compound | 377067-64-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 10. Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. azom.com [azom.com]
- 18. perkinelmer.com.ar [perkinelmer.com.ar]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Quinazolinedione Structures
Introduction: The Structural Significance of Quinazolinediones and the Role of NMR
Quinazolinediones represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules.[1][2] Their derivatives have garnered significant attention from the pharmaceutical and drug development sectors due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] The precise structural elucidation of these compounds is a critical prerequisite for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the unambiguous determination of the molecular structure of quinazolinedione derivatives.[5][6] One-dimensional (1D) ¹H and ¹³C NMR, coupled with advanced two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, provide a comprehensive picture of the molecular framework, enabling the precise assignment of all proton and carbon resonances.[7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of ¹H and ¹³C NMR for the structural analysis of quinazolinedione structures.
Fundamental Principles of NMR Spectroscopy for Quinazolinedione Analysis
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).[9]
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. Key parameters in a ¹H NMR spectrum are:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is indicative of its shielding or deshielding by surrounding electrons. Protons on the aromatic ring of the quinazolinedione are typically found in the downfield region (higher ppm values) due to the deshielding effect of the ring current.
-
Integration: The area under a proton signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Coupling (J-coupling): This phenomenon results in the splitting of a proton signal into a multiplet (e.g., doublet, triplet, quartet) due to the influence of neighboring, non-equivalent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number and spatial relationship of neighboring protons.[10]
-
-
¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope (1.1%), ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[11] The chemical shift range for ¹³C is much larger than for ¹H, providing excellent resolution. The carbonyl carbons (C=O) of the quinazolinedione ring are characteristically found at very low field (high ppm values).
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol outlines the standard procedure for preparing a quinazolinedione sample for NMR analysis.
Materials:
-
Quinazolinedione sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5]
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Glass Pasteur pipette and a small plug of glass wool
-
Vortex mixer
Procedure:
-
Weigh the Sample: Accurately weigh the required amount of the quinazolinedione sample into a clean, dry vial.
-
Choose a Suitable Deuterated Solvent: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[12] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for many quinazolinedione derivatives due to its excellent dissolving power.[13] Chloroform-d (CDCl₃) is another option for less polar compounds. The residual proton signal of the solvent can be used as a secondary chemical shift reference.[8]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Ensure Complete Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. A homogenous solution is crucial for acquiring high-resolution spectra.
-
Filter the Solution: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube.[14]
-
Label the NMR Tube: Clearly label the NMR tube with the sample identification.
Protocol 2: Acquisition of 1D NMR Spectra
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Pulse Angle: 30-45°.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for samples with good concentration.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton broadband decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Pulse Angle: 45°.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Data Interpretation: Decoding the Spectra of Quinazolinediones
The structural elucidation of a quinazolinedione derivative involves a systematic analysis of both the ¹H and ¹³C NMR spectra.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum of a quinazolinedione is particularly informative. The protons on the benzene ring (H-5, H-6, H-7, and H-8) typically appear as a set of multiplets between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern on the ring. The NH proton at position 1 usually appears as a broad singlet at a downfield chemical shift (often >10 ppm in DMSO-d₆) and its signal can be confirmed by D₂O exchange.[13]
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Unsubstituted Quinazoline-2,4(1H,3H)-dione Core in DMSO-d₆.
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-5 | ~8.10 | d |
| H-6 | ~7.35 | t |
| H-7 | ~7.75 | t |
| H-8 | ~7.20 | d |
| N1-H | ~11.50 | br s |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and substituents.[5]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. The two carbonyl carbons (C-2 and C-4) are the most downfield signals, typically appearing in the range of 150-165 ppm. The aromatic carbons resonate between 115 and 140 ppm.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Unsubstituted Quinazoline-2,4(1H,3H)-dione Core in DMSO-d₆.
| Carbon | Chemical Shift (δ) ppm |
| C-2 | ~150.5 |
| C-4 | ~161.0 |
| C-4a | ~115.0 |
| C-5 | ~128.0 |
| C-6 | ~123.5 |
| C-7 | ~135.5 |
| C-8 | ~114.5 |
| C-8a | ~140.0 |
Note: Chemical shifts are approximate and can vary based on substitution.[3][4]
Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
For complex quinazolinedione derivatives with overlapping signals in the 1D spectra, 2D NMR experiments are essential for complete and unambiguous structural assignment.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in the 2D spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule.[2] For a quinazolinedione, COSY is invaluable for establishing the connectivity of the aromatic protons (H-5 through H-8) and for identifying the proton networks in any aliphatic side chains.
HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹³C HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other. This technique is extremely powerful for assigning the chemical shifts of protonated carbons. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.[12]
HMBC (Heteronuclear Multiple Bond Correlation)
The ¹H-¹³C HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This long-range correlation information is crucial for piecing together the molecular skeleton, especially for connecting fragments that are not directly linked by proton-proton coupling. For instance, HMBC can be used to connect substituents to the quinazolinedione core by observing correlations from the protons of the substituent to the carbons of the heterocyclic ring.
Workflow for NMR-Based Structure Elucidation of Quinazolinediones
The following diagram illustrates a typical workflow for the structural analysis of a novel quinazolinedione derivative using a combination of 1D and 2D NMR techniques.
Caption: Workflow for Quinazolinedione Structure Elucidation by NMR.
Conclusion
¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques, provides an unparalleled level of detail for the structural characterization of quinazolinedione derivatives. A systematic approach, beginning with proper sample preparation and the acquisition of high-quality 1D spectra, followed by the judicious application of 2D correlation experiments, enables the confident and unambiguous assignment of complex molecular structures. The protocols and guidelines presented in this application note are intended to equip researchers in the field of medicinal chemistry and drug development with the necessary tools to effectively utilize NMR for the advancement of their research.
References
- 1. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
- 10. tandfonline.com [tandfonline.com]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- 13. princeton.edu [princeton.edu]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Developing enzyme inhibition assays with 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
An Application Note and Protocol for the Development of Enzyme Inhibition Assays with 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust enzyme inhibition assays for this compound. Quinazolinone scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and analgesic properties.[1][2][3][4][5] The characterization of novel quinazolinone derivatives, such as this compound, necessitates the development of reliable enzymatic assays to elucidate their mechanism of action and inhibitory potency. This guide offers a foundational framework, from initial assay development and optimization to detailed protocols for determining key inhibitory parameters like the half-maximal inhibitory concentration (IC50).
Introduction to this compound and Enzyme Inhibition Assays
The quinazoline core is a key pharmacophore in modern drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][6] this compound is a member of this versatile class of compounds.[7] Elucidating the biological targets and mechanism of action of such novel molecules is a critical step in the drug development pipeline. Enzyme inhibition assays are fundamental tools in this process, providing quantitative data on the potency and efficacy of a compound against a specific enzyme target.[8][9]
Enzymes are crucial drug targets, and their inhibition can modulate disease pathways.[9] A well-designed enzyme inhibition assay can determine a compound's IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10][11] This parameter is a key indicator of a compound's potency.[12] This guide will walk through the essential steps to develop a robust and reproducible enzyme inhibition assay for this compound, adaptable to a variety of enzyme targets.
Foundational Principles of Enzyme Inhibition Assays
An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of an inhibitor.[8] The rate of reaction is typically monitored by measuring the disappearance of a substrate or the appearance of a product over time.[13] This can be achieved through various detection methods, including spectrophotometry, fluorometry, or luminometry.[13][14]
The initial velocity of the reaction is measured under different inhibitor concentrations to generate a dose-response curve, from which the IC50 value can be derived.[10][12] It is crucial to distinguish the IC50 from the dissociation constant (Ki). While the IC50 value is dependent on experimental conditions (like substrate concentration), the Ki reflects the intrinsic binding affinity of the inhibitor to the enzyme.[10] The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value, provided the Michaelis constant (Km) of the substrate is known.[15]
Pre-Protocol: Assay Development and Optimization
Before proceeding to the main inhibition protocol, several parameters must be optimized to ensure the assay is sensitive, accurate, and reproducible.[14]
Materials and Reagents
A general enzyme inhibition assay requires the following:
-
Target Enzyme: Purified enzyme of interest.
-
Substrate: A specific substrate that the enzyme converts into a detectable product.
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Buffer Solution: To maintain a stable pH at the enzyme's optimum.[16]
-
Cofactors: If required for enzyme activity (e.g., Mg²⁺, ATP, NADH).[8]
-
Detection Reagent: If the product is not directly detectable.
-
Microplate Reader: For high-throughput absorbance, fluorescence, or luminescence measurements.[17]
-
96- or 384-well plates: For conducting the assay.[8]
-
Pipettes and tips: For accurate liquid handling.[8]
Workflow for Assay Development
Caption: Workflow for enzyme assay development.
Step-by-Step Optimization
-
Buffer Optimization: The pH and ionic strength of the buffer can significantly impact enzyme activity.[14] Test a range of pH values and buffer systems to find the optimal conditions for your target enzyme.
-
Enzyme Concentration: The enzyme concentration should be chosen to ensure the reaction proceeds in a linear fashion for the desired assay duration.[16] A common practice is to use a concentration that results in approximately 10% substrate conversion during the measurement period.[17]
-
Substrate Concentration and Km Determination: The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[17] To determine Km, measure the initial reaction velocity at various substrate concentrations and fit the data to the Michaelis-Menten equation.[13] For competitive inhibitor screening, it is recommended to use a substrate concentration at or below the Km value.[9][18]
-
Assay Robustness (Z'-factor): The Z'-factor is a statistical measure of the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
Detailed Protocol for IC50 Determination
This protocol outlines the steps to determine the IC50 value of this compound for a given enzyme.
Preparation of Reagents
-
Assay Buffer: Prepare the optimized buffer and bring it to the optimal temperature.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer.
-
Substrate Stock Solution: Prepare a concentrated stock of the substrate in assay buffer.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
Experimental Workflow Diagram
Caption: Experimental workflow for IC50 determination.
Step-by-Step Assay Procedure
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Blank wells: Assay buffer only (for background subtraction).
-
Negative control wells: Assay buffer, enzyme, and the same concentration of DMSO as the inhibitor wells, but no inhibitor. This represents 100% enzyme activity.[19]
-
Inhibitor wells: Assay buffer and the serial dilutions of this compound.
-
-
Enzyme Addition: Add the optimized concentration of the enzyme to all wells except the blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature.[8][20] This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[8][20]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals for a specific duration.[13][16] The rate of the reaction should be measured during the initial linear phase.[16]
Data Analysis and Interpretation
Data Analysis Pipeline
Caption: Pipeline for analyzing enzyme inhibition data.
Calculation Steps
-
Calculate Initial Velocity (V₀): For each well, plot the signal versus time. The initial velocity is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.[12]
-
Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism).[15] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[10][11]
Sample Data Presentation
| Inhibitor Conc. (µM) | log[Inhibitor] | Average V₀ | % Inhibition |
| 0 (Control) | - | 1.25 | 0 |
| 0.1 | -1 | 1.18 | 5.6 |
| 0.3 | -0.52 | 1.05 | 16.0 |
| 1.0 | 0 | 0.85 | 32.0 |
| 3.0 | 0.48 | 0.61 | 51.2 |
| 10.0 | 1 | 0.35 | 72.0 |
| 30.0 | 1.48 | 0.15 | 88.0 |
| 100.0 | 2 | 0.08 | 93.6 |
Assay Validation and Secondary Assays
Assay validation is crucial to ensure that the method is reliable and reproducible.[21][22]
Key Validation Parameters
-
Precision: Assesses the repeatability and intermediate precision of the assay.[22]
-
Accuracy: How close the measured values are to the true value.
-
Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters.[21][22]
Relationship between Primary and Secondary Assays
Caption: Progression from primary to secondary assays.
Once the IC50 is determined, further studies are necessary to fully characterize the inhibitory activity of this compound. These may include mechanism of action studies to determine if the inhibition is competitive, non-competitive, or uncompetitive, which can be investigated by varying the substrate concentration in the inhibition assay.[18][23]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and execution of enzyme inhibition assays for this compound. By following the principles of meticulous assay optimization, employing a robust protocol, and adhering to rigorous data analysis and validation standards, researchers can confidently characterize the inhibitory potential of this and other novel compounds. This systematic approach is fundamental to advancing promising molecules through the drug discovery pipeline.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 377067-64-6 [chemicalbook.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 14. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 17. scientistlive.com [scientistlive.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Profiling of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinazolinedione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this class have demonstrated a wide pharmacological spectrum, including potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[3][4][5] This document provides a detailed in vitro experimental framework for the initial characterization of a specific novel derivative, 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione. The proposed workflow is designed to first establish a broad cytotoxic profile, followed by a tiered approach to elucidate potential mechanisms of action, with a primary focus on oncology-relevant pathways, given the strong precedent for quinazolinones as anticancer agents.[1][3][6]
Introduction and Rationale
The 2,4(1H,3H)-quinazolinedione core is a versatile heterocyclic system that has been successfully exploited to develop therapeutic agents.[2] Notably, substitutions on the quinazoline ring significantly modulate the pharmacological activity. For instance, the presence of a halogen, such as bromine at the 6-position, has been associated with enhanced cytotoxic and antimicrobial effects in related structures.[1][7] The N3-ethyl substitution is anticipated to influence the compound's lipophilicity and steric interactions with biological targets.
Given the lack of specific biological data for this compound, a systematic in vitro evaluation is paramount. Our experimental design prioritizes a logical, tiered screening cascade. This approach ensures that resources are directed efficiently, starting with broad, cost-effective assays and progressing to more complex, mechanism-specific investigations based on initial findings. The primary hypothesis is that the compound will exhibit cytotoxic activity against cancer cell lines, a hallmark of this chemical class.[6][8]
Tiered Experimental Workflow
A multi-tiered approach is recommended to comprehensively profile the in vitro activity of this compound. This ensures a systematic investigation, from general bioactivity to more specific mechanistic insights.
Caption: Tiered workflow for in vitro characterization.
Compound Handling and Preparation
Objective: To ensure the compound is soluble and stable in culture media for reliable and reproducible results.
Protocol:
-
Initial Solubility Screen: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Visually inspect for precipitation.
-
Working Solution Preparation: Serially dilute the DMSO stock solution in the appropriate cell culture medium to achieve the final desired concentrations. The final concentration of DMSO in the culture medium should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Stability Assessment: The stability of the compound in the final assay medium can be assessed by preparing the highest concentration, incubating it under assay conditions (37°C, 5% CO₂) for the duration of the longest experiment, and analyzing it via HPLC to check for degradation.
Tier 1 Protocol: Broad-Spectrum Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This initial screen will determine the concentration-dependent cytotoxic or cytostatic effects of the compound.[9]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC-3 (prostate)) and a non-cancerous control line (e.g., MRC-5 (lung fibroblast)).[6][9]
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound.
-
MTT reagent (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of 2x final concentrations of the test compound by diluting the DMSO stock in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation: Expected Cytotoxicity Profile
| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Breast Cancer | Experimental Value | Known Value | Calculated Value |
| A549 | Lung Cancer | Experimental Value | Known Value | Calculated Value |
| PC-3 | Prostate Cancer | Experimental Value | Known Value | Calculated Value |
| MRC-5 | Normal Lung | Experimental Value | Known Value | N/A |
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Tier 2 Protocols: Mechanistic Investigation
If significant cytotoxicity is observed in Tier 1 (e.g., IC₅₀ < 50 µM), the following assays are recommended to probe the mechanism of cell death.
Cell Cycle Analysis
Principle: Many cytotoxic agents, particularly those targeting DNA or microtubules, induce cell cycle arrest at specific checkpoints (G1, S, or G2/M).[3] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Analysis: Analyze the cell suspension using a flow cytometer. Model the resulting DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis.
Apoptosis Induction Assay
Principle: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[3] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.
Procedure:
-
Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for a relevant time point (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells promptly by flow cytometry. The results will differentiate between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Tier 3 Protocols: Target Exploration and Secondary Activities
Western Blot for Key Signaling Proteins
Principle: Based on the known mechanisms of quinazolinone derivatives, several signaling pathways are of high interest.[6][10] Western blotting can be used to measure changes in the expression or phosphorylation status of key proteins involved in apoptosis and cell survival pathways.
Potential Targets:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP. An increase in the cleaved forms indicates activation of the apoptotic cascade.
-
Survival Pathway: Akt (Protein Kinase B) and its phosphorylated form (p-Akt). A decrease in p-Akt suggests inhibition of this critical pro-survival pathway.[10]
-
Receptor Tyrosine Kinases: EGFR and its phosphorylated form (p-EGFR). Inhibition of EGFR phosphorylation is a known mechanism of some quinazoline-based drugs.[9]
Procedure:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Anti-inflammatory Screening
Principle: Given the established anti-inflammatory activity of many quinazolines, a preliminary screen is warranted.[4] Cyclooxygenase (COX) enzymes are key mediators of inflammation.
Assay Example: COX-2 Inhibition Assay A cell-free COX-2 inhibitor screening assay kit can be used to determine the compound's ability to inhibit the peroxidase activity of the enzyme.
Procedure: Follow the commercial kit's protocol, which typically involves incubating purified COX-2 enzyme with the test compound and a substrate, then measuring the product formation colorimetrically or fluorometrically.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
Introduction: The Significance of the Quinazolinedione Scaffold
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its biological profile, making it a highly attractive target for drug discovery and development programs. The bromo-substitution at the 6-position, in particular, has been explored for its potential to enhance the enzyme inhibitory effects of certain derivatives.[1] This document provides a comprehensive guide for the large-scale synthesis and purification of a key intermediate, 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, intended for researchers and professionals in the field of drug development.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a robust two-step process. This strategy begins with the formation of the quinazolinedione ring system, followed by a selective N-alkylation at the 3-position. This approach ensures high yields and facilitates purification by introducing the desired substituents in a controlled manner.
Part 1: Synthesis of 6-bromo-2,4(1H,3H)-quinazolinedione
The initial step involves the cyclization of an appropriately substituted anthranilic acid derivative to form the core quinazolinedione structure. The reaction of 2-amino-5-bromobenzoic acid with formamide provides a direct and efficient route to 6-bromo-2,4(1H,3H)-quinazolinedione.[3] Formamide serves as both a reactant and a solvent in this condensation reaction, which proceeds at elevated temperatures.[4]
Experimental Workflow: Synthesis of 6-bromo-2,4(1H,3H)-quinazolinedione
Caption: Workflow for the synthesis of the quinazolinedione intermediate.
Detailed Protocol 1: Synthesis of 6-bromo-2,4(1H,3H)-quinazolinedione
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Amino-5-bromobenzoic acid | 216.03 | 100 | 21.6 g |
| Formamide | 45.04 | 400 | 16 mL |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-amino-5-bromobenzoic acid (21.6 g, 100 mmol) and formamide (16 mL, 400 mmol).
-
Heat the reaction mixture to 130-140°C with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After 4-6 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold water (3 x 100 mL) to remove any residual formamide.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight to afford crude 6-bromo-2,4(1H,3H)-quinazolinedione. The expected yield is approximately 90%.
Part 2: Selective N-Ethylation of 6-bromo-2,4(1H,3H)-quinazolinedione
The second step is the selective alkylation of the quinazolinedione intermediate. The N-H protons of the quinazolinedione ring have different acidities, allowing for regioselective alkylation under appropriate conditions. The N3-proton is generally more acidic and sterically more accessible, favoring alkylation at this position. This protocol utilizes ethyl iodide as the alkylating agent in the presence of a mild base, potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF).[5]
Experimental Workflow: N-Ethylation and Purification
Caption: Workflow for the N-ethylation and purification of the final product.
Detailed Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 6-bromo-2,4(1H,3H)-quinazolinedione | 241.04 | 50 | 12.05 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 75 | 10.37 g |
| Ethyl Iodide (C₂H₅I) | 155.97 | 60 | 4.8 mL |
| Dimethylformamide (DMF) | - | - | 100 mL |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, suspend 6-bromo-2,4(1H,3H)-quinazolinedione (12.05 g, 50 mmol) and potassium carbonate (10.37 g, 75 mmol) in dimethylformamide (100 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add ethyl iodide (4.8 mL, 60 mmol) to the reaction mixture.
-
Heat the mixture to 60-70°C and maintain this temperature for 8-12 hours.
-
Monitor the reaction progress by TLC using ethyl acetate/hexane (1:1) as the eluent. The product spot should have a higher Rf value than the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it with water (3 x 100 mL).
-
Dry the crude product in a vacuum oven at 50-60°C.
Purification of this compound
The crude product obtained from the synthesis may contain unreacted starting materials and side products. Recrystallization is a highly effective method for purifying the final compound on a large scale.
Detailed Protocol 3: Recrystallization
-
Transfer the crude this compound to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The choice of ethanol is based on the principle that the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot-filter the solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to obtain pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the ethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point Analysis: To check for the sharpness of the melting point, which is an indicator of purity.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Formamide is a teratogen and should be handled with extreme care.
-
Ethyl iodide is a lachrymator and a potential alkylating agent; avoid inhalation and skin contact.
-
Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
Welcome to the technical support center for the synthesis of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
This compound is a heterocyclic compound belonging to the quinazolinedione class, which is a significant scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] The introduction of a bromine atom and an ethyl group at specific positions can modulate the compound's biological and physicochemical properties. This guide will focus on a common and reliable synthetic pathway: the reaction of 5-bromoanthranilic acid with ethyl isocyanate, followed by cyclization.
A prevalent synthetic route involves the initial reaction of an anthranilic acid derivative with an isocyanate to form a urea intermediate, which then undergoes cyclization to the desired quinazolinedione. This method is often favored for its relatively straightforward procedure and accessibility of starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions to improve your experimental outcomes.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?
Low yields in this synthesis can often be attributed to several critical factors:
-
Purity of Starting Materials: Impurities in the 5-bromoanthranilic acid or ethyl isocyanate can lead to unwanted side reactions, consuming reactants and complicating purification. Always ensure the purity of your starting materials. 5-bromoanthranilic acid can be synthesized by the bromination of anthranilic acid.[2]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact the yield. The cyclization step is particularly sensitive to these parameters.[3]
-
Moisture Sensitivity: Isocyanates are highly reactive towards water. Any moisture in the reaction setup or solvents will lead to the formation of undesired urea byproducts and reduce the availability of the isocyanate for the primary reaction.
-
Incomplete Cyclization: The intermediate N-(2-carboxy-4-bromophenyl)-N'-ethylurea may not fully cyclize to the desired quinazolinedione. This can be due to insufficient heating, incorrect pH, or the presence of inhibiting impurities.
Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?
The formation of side products is a common challenge. Here are some likely impurities and their causes:
-
N,N'-diethylurea: This byproduct forms from the reaction of ethyl isocyanate with any trace amounts of water in the reaction mixture.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of 5-bromoanthranilic acid.
-
Intermediate Urea: The open-chain urea intermediate may persist if the cyclization is not complete.
-
Polymeric Materials: Under harsh heating conditions, isocyanates can polymerize, leading to insoluble materials that can complicate workup.
Q3: How can I optimize the reaction conditions to maximize the yield?
Systematic optimization is key. Consider the following parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic polar solvents such as DMF or DMSO are generally effective. | These solvents aid in dissolving the anthranilic acid and the intermediate urea, facilitating the reaction. |
| Temperature | A stepwise temperature profile is often beneficial. Initial reaction of the isocyanate at a lower temperature (e.g., room temperature to 50 °C) followed by heating to a higher temperature (e.g., 100-150 °C) for cyclization. | This allows for the controlled formation of the urea intermediate before driving the cyclization, which typically requires more energy. |
| Reaction Time | Monitor the reaction progress by TLC. The initial urea formation is usually rapid, while the cyclization may require several hours. | Prolonged heating can lead to degradation of the product or starting materials. |
| Base/Catalyst | While the reaction can proceed without a catalyst, a non-nucleophilic base like triethylamine can be used to facilitate the initial reaction. | The base can deprotonate the carboxylic acid, potentially increasing its reactivity towards the isocyanate. |
Q4: What is the best method for purifying the final product?
Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[4][5][6]
-
Solvent Selection: A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for quinazolinediones.[7][8]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration. Allow the solution to cool slowly to form well-defined crystals. The pure crystals can then be collected by vacuum filtration.[5][6]
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of the starting material and the target compound.
Protocol 1: Synthesis of 5-Bromoanthranilic Acid
This protocol outlines the bromination of anthranilic acid to produce the necessary starting material.[2]
Materials:
-
Anthranilic acid
-
Glacial acetic acid
-
Bromine
Procedure:
-
Dissolve anthranilic acid in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath to below 15°C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with continuous stirring, maintaining the temperature below 15°C.
-
Continue the addition until a persistent reddish-brown color of bromine is observed.
-
Allow the reaction mixture to stir for an additional hour at room temperature.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol/water to obtain pure 5-bromoanthranilic acid.
Protocol 2: Synthesis of this compound
This protocol details the reaction of 5-bromoanthranilic acid with ethyl isocyanate.
Materials:
-
5-Bromoanthranilic acid
-
Ethyl isocyanate
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (optional)
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, dissolve 5-bromoanthranilic acid in anhydrous DMF.
-
If using a base, add triethylamine to the solution.
-
Slowly add ethyl isocyanate dropwise to the stirred solution at room temperature under a nitrogen atmosphere.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the urea intermediate. Monitor the progress by TLC.
-
Heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours to facilitate cyclization.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis and troubleshooting of this compound.
Reaction Mechanism
Caption: Simplified reaction mechanism for the synthesis of this compound.
Characterization Data (Expected)
-
¹H NMR:
-
Aromatic protons (3H) as multiplets or distinct doublets/doublet of doublets in the range of δ 7.0-8.5 ppm.
-
A quartet (2H) for the -CH₂- group of the ethyl substituent, likely around δ 3.9-4.2 ppm.
-
A triplet (3H) for the -CH₃ group of the ethyl substituent, likely around δ 1.2-1.5 ppm.
-
A broad singlet for the N-H proton if the sample is analyzed in a solvent like DMSO-d₆, typically at δ > 10 ppm.
-
-
¹³C NMR:
-
Two carbonyl carbons (C=O) in the range of δ 150-165 ppm.[7]
-
Aromatic carbons in the range of δ 115-140 ppm.
-
The -CH₂- carbon of the ethyl group around δ 35-45 ppm.
-
The -CH₃- carbon of the ethyl group around δ 13-16 ppm.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed, showing the characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 ratio).
-
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. HETEROCYCLIZATION REACTION OF ANTHRANILIC ACID WITH ALLYL ISOCYANATE - Development of Science [devos.uz]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating Solubility Challenges of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
Welcome to the technical support center for 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide troubleshooting strategies and detailed protocols in a question-and-answer format to help you overcome these common experimental hurdles. Our approach is grounded in established physicochemical principles to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What are the initial steps I should take?
A1: The poor aqueous solubility of this compound is expected due to its rigid heterocyclic structure and lipophilic nature. The initial and most common approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.
Recommended Initial Steps:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions of poorly soluble compounds for biological assays. Other potential solvents include N,N-dimethylformamide (DMF) or ethanol, though DMSO is generally preferred for its high solubilizing power and compatibility with many cell-based assays at low final concentrations.
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a small amount of the compound.
-
Add a minimal volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a vortex mixer or an ultrasonic bath. Ensure the compound is completely dissolved before use.
-
-
Serial Dilution: Once you have a clear, concentrated stock solution, you can perform serial dilutions in your aqueous assay buffer to reach the desired final concentration. It is crucial to add the stock solution to the buffer incrementally while vortexing to minimize the risk of precipitation.
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," is a common challenge. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Here are several strategies to address this issue, which can be used alone or in combination.
Caption: A stepwise approach to troubleshooting precipitation.
Detailed Strategies:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains soluble in your final assay medium.
-
Introduce a Co-solvent: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[1][2] This is because co-solvents can reduce the polarity of the aqueous environment.[1]
-
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Protocol: Start by adding 1-5% (v/v) of the co-solvent to your final aqueous buffer.
-
-
Utilize Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[1]
-
Recommended Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 are commonly used in biological assays.
-
Protocol: Use surfactants at a concentration above their critical micelle concentration (CMC). For Tween® 20, the CMC is approximately 0.006% w/v. A final concentration of 0.01-0.1% is a good starting point.
-
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[3]
-
Recommended Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.
-
Protocol: Pre-incubating your compound with the cyclodextrin in a small volume before diluting it into the final buffer can be an effective strategy.
-
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification can be a very effective technique for ionizable compounds. The quinazolinone scaffold contains nitrogen atoms that can be protonated or deprotonated, making the solubility of its derivatives pH-dependent.[4][5] For quinazolinedione derivatives, which can exhibit weakly acidic or basic properties, adjusting the pH of the solvent can significantly alter their solubility.
General Principles:
-
For Weakly Basic Compounds: Lowering the pH (making the solution more acidic) will lead to protonation of the basic nitrogen atoms, forming a more soluble salt.
-
For Weakly Acidic Compounds: Increasing the pH (making the solution more basic) will lead to deprotonation, forming a more soluble salt.
Experimental Approach:
-
Determine the pKa: If the pKa of this compound is unknown, you can perform a simple pH-solubility profile.
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of your compound to each buffer.
-
Equilibrate the samples (e.g., by shaking for 24-48 hours at a constant temperature).
-
Separate the undissolved solid by centrifugation or filtration.
-
Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot solubility versus pH to determine the optimal pH range for dissolution.
Caution: Ensure that the chosen pH is compatible with the stability of your compound and the requirements of your experimental system (e.g., cell viability, enzyme activity).
Q4: For long-term studies or in vivo applications, are there more robust methods to enhance solubility and bioavailability?
A4: For applications requiring higher concentrations or improved bioavailability, more advanced formulation strategies are often necessary. Solid dispersions are a powerful technique for significantly enhancing the dissolution rate and apparent solubility of poorly water-soluble drugs.
What is a Solid Dispersion?
A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed in a solid, hydrophilic carrier or matrix (the host). This can be achieved at a molecular level, in an amorphous state, or as fine crystalline particles. The enhanced solubility is primarily due to:
-
Reduced Particle Size: Dispersing the drug at a molecular or nano-scale level dramatically increases the surface area available for dissolution.
-
Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
-
Conversion to Amorphous Form: The high-energy, disordered amorphous state of the drug is more soluble than its stable, low-energy crystalline form.
This is a common and effective method for preparing solid dispersions.
-
Selection of Components:
-
Hydrophilic Carrier: Choose a suitable carrier such as polyvinylpyrrolidone (PVP K30), polyethylene glycol (PEG 6000), or a poloxamer.[3]
-
Volatile Solvent: Select a common volatile solvent like ethanol, methanol, or acetone in which both the drug and the carrier are soluble.
-
-
Dissolution:
-
Accurately weigh the this compound and the chosen carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight).
-
Dissolve both components completely in the selected solvent in a round-bottom flask to obtain a clear solution.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator under reduced pressure. Maintain a low bath temperature (e.g., 40-50°C) to prevent thermal degradation.
-
-
Drying and Pulverization:
-
The resulting solid mass should be further dried under vacuum to remove any residual solvent.
-
The dried solid dispersion can then be pulverized into a fine powder using a mortar and pestle.
-
Caption: Workflow for preparing a solid dispersion.
Summary of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Key Considerations |
| Co-solvency | Reduces the polarity of the solvent system.[1] | Simple to implement for initial studies. Potential for toxicity at higher co-solvent concentrations.[1] |
| Surfactants | Form micelles to encapsulate the hydrophobic drug.[1] | Effective at low concentrations. Choose a surfactant compatible with the experimental system. |
| pH Adjustment | Ionizes the drug to form a more soluble salt.[4] | Highly effective for ionizable compounds. The chosen pH must not compromise compound stability or assay integrity. |
| Solid Dispersion | Reduces particle size, increases wettability, and can convert the drug to a more soluble amorphous form. | Significant solubility enhancement. Requires more formulation development. |
References
Technical Support Center: Stability of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione in Solution
Welcome to the technical support guide for 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione. This document provides in-depth guidance, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this molecule. Our aim is to equip you with the necessary knowledge to anticipate stability challenges, design robust experiments, and interpret your results with confidence.
Part 1: Core Scientific Understanding & FAQs
This section addresses the fundamental stability questions you may have. The insights provided are based on the chemical structure of this compound, which includes a quinazolinedione core, an N-ethyl substituent, and a bromo group on the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary anticipated degradation pathways for this molecule in solution?
A1: Based on its structure, the primary degradation pathways are likely to be hydrolysis and photolysis.
-
Hydrolytic Degradation: The quinazolinedione ring contains two amide-like bonds (lactam rings) that are susceptible to hydrolysis, especially under strong acidic or basic conditions. This can lead to ring-opening, forming derivatives of 2-aminobenzoic acid.
-
Photolytic Degradation: The presence of a bromine atom on the aromatic ring makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation. This can involve the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.
Q2: How does pH affect the stability of the molecule in aqueous solutions?
A2: The stability of this compound is expected to be significantly pH-dependent.
-
Acidic Conditions (pH 1-3): Strong acidic conditions can catalyze the hydrolysis of the amide bonds in the quinazolinedione ring, leading to its opening.
-
Neutral Conditions (pH ~7): The molecule is expected to be most stable around neutral pH.
-
Basic Conditions (pH 10-13): Strong basic conditions will also promote hydrolysis of the amide bonds, potentially at a faster rate than acidic conditions.
Q3: What are the best practices for preparing and storing stock solutions?
A3: To ensure the integrity of your stock solutions, we recommend the following:
-
Solvent Selection: Use aprotic, anhydrous solvents like DMSO or DMF for long-term storage of stock solutions. For aqueous experiments, prepare fresh solutions from the stock.
-
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Light Protection: Always protect solutions from light by using amber vials or wrapping containers in aluminum foil to prevent photolytic degradation.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to prevent oxidative degradation.
Q4: Can I anticipate any issues with the solubility of this compound?
A4: Yes, the planar, aromatic structure of the quinazolinedione core suggests that the molecule may have low solubility in aqueous solutions. The ethyl group provides some lipophilicity. It is advisable to determine the solubility in your chosen buffer or media before conducting experiments. If solubility is an issue, consider the use of co-solvents like ethanol or PEG, but be aware that these can also affect stability.
Part 2: Experimental Design & Protocols
This section provides detailed workflows and protocols for conducting stability studies.
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to understand the intrinsic stability of the molecule. The following diagram outlines a typical workflow.
Caption: Workflow for a forced degradation study.
Protocol 1: Forced Degradation Study
This protocol outlines the steps for subjecting this compound to various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C, protected from light.
-
Photolytic Degradation: Expose the solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Collection and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
For acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC-UV method.
4. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the time zero sample.
-
Identify any major degradation products using LC-MS.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during stability testing.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation in control sample (time zero) | 1. Unstable in the chosen solvent. 2. Contaminated solvent or glassware. 3. Exposure to light during preparation. | 1. Test for solubility and stability in alternative solvents (e.g., DMSO, DMF, ethanol). 2. Use high-purity solvents and thoroughly clean glassware. 3. Prepare samples under low light or yellow light conditions. |
| Multiple, small degradation peaks observed | 1. Non-specific degradation. 2. Complex degradation pathway. | 1. This is common in forced degradation. Focus on identifying and tracking the major degradants (>1%). 2. Use LC-MS/MS to propose structures for the major degradation products. |
| Poor peak shape or shifting retention times in HPLC | 1. Compound interacting with the column. 2. Poor solubility in the mobile phase. 3. pH of the mobile phase is inappropriate. | 1. Use a different column chemistry (e.g., C18, Phenyl-Hexyl). 2. Adjust the organic modifier percentage in your mobile phase. 3. Buffer the mobile phase to a pH where the compound is stable and neutral (if possible). |
| Inconsistent results between experimental repeats | 1. Inconsistent temperature control. 2. Variable light exposure. 3. Inaccurate pipetting or dilutions. | 1. Use a calibrated oven or water bath. 2. Ensure all samples, including controls, are handled with the same level of light protection. 3. Calibrate pipettes and use precise volumetric techniques. |
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting unexpected degradation.
How to resolve regioisomer formation in quinazolinedione reactions.
A Guide to Resolving Regioisomer Formation
Welcome to the technical support center for quinazolinedione chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in the functionalization of the quinazoline-2,4(1H,3H)-dione scaffold. As Senior Application Scientists, we have compiled this resource based on established literature and mechanistic principles to help you troubleshoot and control the formation of N1 and N3 regioisomers in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues related to regioselectivity in quinazolinedione alkylation and acylation reactions.
FAQ 1: Why does my alkylation reaction predominantly yield the N3-substituted product? I'm aiming for the N1 isomer.
This is the most frequently encountered challenge. The preferential formation of the N3-substituted isomer under many standard alkylation conditions (e.g., potassium carbonate in DMF) is due to a combination of kinetic and steric factors.
Mechanistic Explanation:
The quinazolinedione scaffold possesses two acidic N-H protons at the N1 and N3 positions. The N3 proton is generally considered more sterically accessible and has a higher acidity compared to the N1 proton, which is flanked by the benzene ring.
-
Kinetic Control: Deprotonation by a base often occurs faster at the more accessible and acidic N3 position. This generates the N3-anion as the primary nucleophile in the reaction mixture. This kinetically favored pathway leads to the N3-alkylated product, especially under mild conditions or with moderately strong bases.[1][2]
-
Thermodynamic Stability: While the N3-anion may form faster, the relative stability of the final N1 vs. N3 substituted products can vary. However, for many alkylation reactions, the pathway proceeding through the more rapidly formed N3-anion is dominant, making it a kinetically controlled process.[3][4][5][6]
The diagram below illustrates the common kinetic pathway leading to N3-substitution.
Caption: Kinetic preference for N3-alkylation.
Common Conditions Favoring N3-Alkylation:
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Moderately strong bases that preferentially deprotonate the more acidic N3 position. |
| Solvent | DMF, DMSO | Polar aprotic solvents stabilize the anionic intermediates, facilitating the reaction. |
| Temperature | Room Temp. to 80 °C | Conditions that favor the kinetically controlled pathway. |
If your goal is the N1-isomer, using these standard conditions will likely lead to frustrating results. To shift the selectivity, a different strategic approach is required.
FAQ 2: How can I selectively synthesize the N1-substituted quinazolinedione?
Direct selective alkylation on the N1 position of an unprotected quinazolinedione is challenging and often results in low yields or mixtures with the N3 and N1,N3-disubstituted products.[7] The most reliable and effective method involves a protecting group strategy .
Mechanistic Explanation:
This strategy involves three key stages:
-
Protection: Both nitrogen atoms are protected, often with benzoyl groups, to prevent direct reaction.
-
Selective Deprotection & Alkylation: The protecting group at the N1 position is selectively removed, or the system is designed such that the N1 position becomes reactive. Subsequent alkylation occurs at this newly available site.
-
Deprotection: The remaining protecting group at the N3 position is removed to yield the final N1-substituted product.
A highly effective method uses a one-pot, two-step sequence starting from 1,3-dibenzoylquinazoline-2,4(1H,3H)-dione.[7] In the presence of a base like potassium carbonate in DMF, a potassium salt of 3-benzoylquinazoline-2,4(1H,3H)-dione is formed in situ. This intermediate is then alkylated at the N1 position.
The workflow for this protecting group strategy is outlined below:
Caption: Workflow for selective N1-substitution.
Experimental Protocol: Selective N1-Benzylation via Protecting Group Strategy
This protocol is adapted from the method developed by Ozerov and Novikov for the synthesis of 1-benzylquinazoline-2,4(1H,3H)-dione.[7]
Step A: Synthesis of 1-benzyl-3-benzoylquinazoline-2,4(1H,3H)-dione
-
Dissolve 1,3-dibenzoylquinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF.
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add benzyl chloride (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture and evaporate the filtrate in vacuo to obtain the crude 1-benzyl-3-benzoylquinazoline-2,4(1H,3H)-dione, which can be used in the next step.
Step B: Debenzoylation to yield 1-benzylquinazoline-2,4(1H,3H)-dione
-
Dissolve the crude product from Step A in 90% ethanol.
-
Add aqueous ammonium hydroxide (NH₄OH).
-
Heat the mixture to reflux for 5-10 minutes.
-
Cool the reaction and allow it to stand at room temperature for 24 hours.
-
The product, 1-benzylquinazoline-2,4(1H,3H)-dione, will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the pure N1-substituted product.
This protecting group approach provides a robust and reproducible method to overcome the inherent kinetic preference for N3-substitution.
FAQ 3: Can I achieve N1/N3 selectivity without protecting groups by modifying reaction conditions?
While the protecting group strategy is the most definitive, manipulating reaction conditions can influence the N1:N3 product ratio, although achieving high N1 selectivity without protection is often difficult. The outcome depends on the principles of kinetic vs. thermodynamic control.[3][8]
-
Kinetic Control (Favors N3): Conditions that are irreversible and fast. This typically involves lower temperatures and strong, sterically hindered bases that rapidly deprotonate the most accessible N3 proton.[3][4]
-
Thermodynamic Control (May Favor N1): Conditions that allow for an equilibrium to be established between the N1- and N3-anions, or even between the N1 and N3 products. This usually requires higher temperatures and longer reaction times, allowing the reaction to proceed to the most stable product.[3][6] The relative stability of the N1 vs. N3 product can depend heavily on the nature of the substituent being added.
Factors Influencing Regioselectivity:
| Factor | To Favor N3 (Kinetic Product) | To Potentially Favor N1 (Thermodynamic Product) | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., >100 °C, Reflux) | Higher temperatures provide the energy to overcome larger activation barriers and allow the system to reach thermodynamic equilibrium.[6][8] |
| Base | Weak base (K₂CO₃) or bulky strong base (t-BuOK) | Strong, non-bulky base (NaH) | A strong base like NaH can deprotonate both sites, allowing for potential equilibration. A bulky base will preferentially deprotonate the sterically less hindered N3 site.[9] |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar (Toluene, THF) | Solvent can influence the aggregation and solvation of the anionic intermediates and the counter-ion, potentially altering the relative nucleophilicity of the N1 and N3 anions.[9] |
| Electrophile | Sterically small (e.g., MeI) | Sterically bulky | A very bulky electrophile may face significant steric hindrance at the N1 position, which is adjacent to the fused benzene ring, potentially favoring N3 regardless of other conditions.[10][11][12] |
| Reaction Time | Short | Long | Longer reaction times are necessary to ensure that the reaction has reached thermodynamic equilibrium.[3] |
Troubleshooting Summary:
If you are obtaining an undesired mixture of isomers, consider the following:
-
To increase N3-product: Use milder conditions (K₂CO₃/DMF, room temperature).
-
To attempt to increase N1-product: Experiment with stronger bases (NaH) in less polar solvents (THF) at elevated temperatures for extended periods. However, be aware this may lead to complex mixtures.
-
For definitive N1-product: Employ the benzoyl protecting group strategy as outlined in FAQ 2.[7]
By carefully considering the interplay of these factors, you can better control the outcome of your quinazolinedione functionalization reactions and efficiently synthesize the desired regioisomer for your research.
References
- 1. Quinazolinediones synthesis [organic-chemistry.org]
- 2. Modular and divergent synthesis of 2, N 3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ouci.dntb.gov.ua]
- 12. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
Welcome to the technical support center for researchers working with quinazolinedione scaffolds. This guide is designed to provide practical, in-depth answers to challenges you may encounter during your research and development efforts with 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione and its analogs. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you navigate your experimental journey.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties, handling, and known biological context of the quinazolinedione core structure.
Q1: What is this compound, and what is its primary known application?
A1: this compound is a specific heterocyclic organic molecule built on the quinazoline-2,4-dione core.[1][2] While this exact molecule is listed as a research chemical, extensive biological activities have not been specifically reported for it in major publications.[1] However, the broader family of quinazoline and quinazolinone derivatives is of significant interest in medicinal chemistry, exhibiting a vast range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, analgesic, and antihypertensive properties.[3][4][5][6][7] Therefore, your work on this specific compound places you in a scientifically rich territory for discovering novel therapeutic agents.
Q2: What is the significance of the "6-bromo" substitution on the quinazolinone ring?
A2: The position and nature of substituents dramatically influence the biological activity of the quinazolinone scaffold. Structure-activity relationship (SAR) studies on various quinazolinone derivatives have shown that the presence of a halogen, such as bromine, at the 6-position can be critical for enhancing potency. For instance, halogenation at positions 6 and 8 has been shown to improve the antimicrobial activities of certain quinazolinone derivatives.[8] In other contexts, such as anticancer applications, 6-bromo substitution is a common feature in potent compounds, including those designed as cytotoxic agents.[9][10] This suggests the 6-bromo group likely plays a key role in molecular interactions with biological targets, possibly by acting as a hydrogen bond acceptor or through specific halogen bonding.
Q3: How should I properly handle and store this compound in the laboratory?
A3: Like most powdered organic compounds, this compound should be handled with standard laboratory precautions. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. For storage, keep the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.
Q4: In what solvents is this compound likely to be soluble?
A4: Quinazolinone derivatives typically exhibit poor solubility in water. For biological assays, they are commonly dissolved in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create stock solutions. These stock solutions can then be diluted into aqueous buffers, but care must be taken to avoid precipitation (see Troubleshooting Section). For chemical reactions, solubility will depend on the specific reaction conditions, but solvents like ethanol, acetonitrile, and DMF are often used.[10]
Part 2: Troubleshooting Experimental Issues
This section provides direct, actionable advice for common problems encountered during experimental work.
Q1: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A1: This is a very common issue stemming from the low aqueous solubility of many heterocyclic compounds. Here is a systematic approach to troubleshoot this:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1% and ideally below 0.5%, as higher concentrations can be toxic to cells and interfere with enzyme activity.
-
Use a Co-Solvent: In some cases, adding a small amount of a pharmaceutically acceptable co-solvent like polyethylene glycol (PEG) or using formulation agents such as Tween 80 can help maintain solubility in the aqueous phase.
-
Check for Salt Formation: If your molecule has a site that can be protonated, adjusting the pH of the buffer or converting the compound to a salt (e.g., hydrochloride salt) can sometimes improve aqueous solubility.
-
Sonication: Gentle sonication of the final diluted solution can sometimes help dissolve fine precipitates, but be cautious as this can also generate heat.
-
Re-evaluate Compound Purity: Impurities can sometimes be less soluble and precipitate out first. Confirm the purity of your compound using analytical techniques like HPLC, NMR, and Mass Spectrometry. Methods for characterizing novel quinazolinone derivatives are well-documented.[9][10][11]
Q2: My experimental results are inconsistent between batches of the synthesized compound. What is the likely cause?
A2: Batch-to-batch inconsistency is almost always linked to variations in purity or the presence of uncharacterized byproducts.
-
Rigorous Purification: Ensure a consistent and rigorous purification protocol for every batch. Column chromatography followed by recrystallization is a standard method.
-
Comprehensive Characterization: You must thoroughly characterize each new batch to confirm its identity and purity. This includes:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[10]
-
High-Performance Liquid Chromatography (HPLC): To determine purity (aim for >95%).
-
-
Stability Check: The compound may be degrading over time. Re-analyze an older batch alongside a new one to check for the appearance of degradation products. The quinazolinone core is generally stable, but specific substitutions can introduce liabilities.
Q3: I am not seeing any biological activity in my initial screens. Does this mean the compound is inactive?
A3: Not necessarily. A lack of activity in an initial screen can be due to multiple factors beyond true inactivity:
-
Assay Compatibility: The compound might be interfering with the assay technology itself (e.g., fluorescence quenching, light scattering). Run control experiments with just the compound and the assay reagents to rule this out.
-
Solubility Issues: As discussed, if the compound is not fully dissolved in the assay medium, its effective concentration at the target site will be much lower than intended.
-
Cell Permeability: In cell-based assays, the compound may have poor membrane permeability and is not reaching its intracellular target.
-
Wrong Target: The quinazolinone scaffold is versatile.[5][6] Your compound may be active against a different target than the one you are currently testing. Consider screening it against a broader panel of targets if possible.
Part 3: Protocols and Strategies for Enhancing Biological Activity
The core of drug development is iterative optimization. This section provides a strategic framework and practical protocols for modifying this compound to enhance its biological effects, based on established structure-activity relationships for this class of compounds.
Rational Drug Design Workflow
Enhancing biological activity follows a cyclical process of design, synthesis, and testing. Each cycle provides data that informs the design of the next generation of compounds.
Caption: A typical medicinal chemistry cycle for lead optimization.
Structure-Activity Relationship (SAR) Insights: Where to Modify?
Based on extensive research into the quinazolinone family, certain positions on the core scaffold are hotspots for modification to tune biological activity.[3][8][12]
Q: Which positions on the this compound scaffold are the most promising for modification?
A: The most promising positions for modification are the N1 and N3 positions, as well as exploring changes at the C2 carbonyl.
-
N3-Position: The ethyl group at your N3 position is a key site for modification. SAR studies have shown that varying the substituent here—from small alkyl chains to larger aromatic or heterocyclic rings—can dramatically alter potency and selectivity.[8][12] For instance, attaching substituted phenyl rings or other heterocyclic moieties at N3 is a common strategy in the development of anti-inflammatory and anticancer agents.[13][14]
-
N1-Position: The N1 position, currently bearing a hydrogen, is an excellent handle for adding new substituents. Alkylation or arylation at this position can introduce new interaction points with a biological target and modify the compound's physicochemical properties (like solubility and lipophilicity).
-
C2-Position: While your starting material is a dione, a highly successful strategy in the literature involves converting the 2,4-dione to a 4-oxo-quinazolinone and introducing diverse substituents at the C2 position. This opens up a vast chemical space, as substitutions at C2 have been shown to be critical for many biological activities.[4][15]
Data Table: SAR of Quinazolinone Derivatives
The following table summarizes findings from the literature to guide your design choices. It illustrates how specific substitutions on the quinazolinone ring affect biological activity.
| Position Modified | Example Substituent | Resulting Biological Activity | Key Finding | Reference |
| N3 | Aliphatic chains (≤ 8 carbons) | Inhibition of inflammatory gene expression (COX-2, iNOS) | Potency decreases with chains longer than 8 carbons, possibly due to steric hindrance. | [12] |
| N3 | Substituted Phenyl Ring | Anti-inflammatory, Analgesic | The nature and position of substituents on the phenyl ring are critical for activity. | [13][14] |
| C2 | Thiol group with alkyl linkers | Anticancer (MCF-7 cells) | Aliphatic linkers at the C2-thiol position were more potent than aromatic linkers. | [10] |
| C6, C8 | Halogen (Br, Cl) | Antimicrobial | The presence of halogens at these positions often enhances antimicrobial potency. | [8] |
| C2, N3 | Various disubstitutions | Broad-spectrum (Anticancer, Antimicrobial, etc.) | The combination of substituents at C2 and N3 allows for fine-tuning of activity and selectivity. | [4][8] |
Experimental Protocol: General Synthesis of N3-Substituted Quinazoline-2,4-diones
This protocol provides a general method for synthesizing analogs of your starting compound by modifying the N3-substituent, a key strategy for enhancing biological activity. This method is adapted from the well-established synthesis of quinazolinediones from anthranilic acid derivatives.[3]
Objective: To synthesize a library of 6-bromo-3-R-2,4(1H,3H)-quinazolinedione analogs.
Reaction Scheme: 5-Bromoanthranilic acid → 5-Bromo-2-isocyanatobenzoic acid derivative → 6-bromo-3-R-2,4(1H,3H)-quinazolinedione
Materials:
-
5-Bromoanthranilic acid
-
Triphosgene or Diphosgene
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
A library of primary amines (R-NH₂)
-
Triethylamine (or another non-nucleophilic base)
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Synthesis of the Isocyanate Intermediate (Handle with extreme care in a fume hood): a. Suspend 5-bromoanthranilic acid (1 equivalent) in anhydrous toluene. b. Add triphosgene (0.4 equivalents) portion-wise at 0 °C. c. Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC). d. Cool the reaction mixture and filter if necessary. Carefully evaporate the solvent under reduced pressure to obtain the crude isocyanate intermediate.
-
Reaction with Primary Amines: a. Dissolve the crude isocyanate intermediate in an anhydrous solvent like dichloromethane. b. Add a primary amine (R-NH₂) (1.1 equivalents) and a base like triethylamine (1.2 equivalents). c. Stir the reaction at room temperature overnight or until completion as monitored by TLC.
-
Work-up and Purification: a. Quench the reaction with water and separate the organic layer. b. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure N3-substituted quinazolinedione derivative.
-
Characterization: a. Confirm the structure and purity of each analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Mechanism of Action: Inhibition of the NF-κB Pathway
Many anti-inflammatory quinazolinone derivatives exert their effects by modulating key signaling pathways. One such critical pathway is the NF-κB pathway, which controls the expression of inflammatory genes like COX-2 and iNOS.[12] Understanding this can help in designing mechanism-based assays.
Caption: Inhibition of the NF-κB signaling pathway by quinazolinone derivatives.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 377067-64-6 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 7. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Nuances of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione. As Senior Application Scientists with extensive field experience, we understand that working with novel small molecules can present unforeseen challenges. This guide is designed to provide you with in-depth troubleshooting strategies and a comprehensive set of frequently asked questions to help you navigate the complexities of your experiments and address potential off-target effects of this quinazolinedione derivative. Our goal is to empower you to generate robust, reproducible, and accurately interpreted data.
Troubleshooting Guide: From Ambiguous Results to Actionable Insights
This section is structured to address specific experimental issues you may encounter. We delve into the potential causes, distinguishing between on-target and off-target phenomena, and provide detailed protocols to diagnose and resolve these challenges.
Issue 1: My dose-response curve is non-sigmoidal (e.g., U-shaped or bell-shaped).
Q: I'm observing a loss of effect at higher concentrations of this compound. What could be the underlying cause?
A: A non-monotonic dose-response curve is a classic indicator of complex biological activity and can stem from several factors. It is crucial to systematically dissect the potential causes to ensure accurate interpretation of your results.[1][2][3]
Potential Causes & Explanations:
-
Off-Target Engagement: At higher concentrations, the compound may be binding to secondary or tertiary targets that elicit an opposing biological effect to the primary target. This is a common phenomenon with kinase inhibitors and other targeted agents.[1]
-
Cellular Toxicity: The compound may be inducing cytotoxicity at higher concentrations, which can mask the specific on-target effect being measured. For instance, if your assay measures the induction of a specific protein, general cellular stress and shutdown of protein synthesis at high compound concentrations will lead to a decrease in the measured signal.
-
Assay Interference: The compound itself might be interfering with your assay technology at higher concentrations. This can include light scattering, fluorescence quenching, or inhibition of reporter enzymes like luciferase.[4]
-
Solubility Issues: The compound may be precipitating out of solution at higher concentrations, leading to a lower effective concentration than intended.
Experimental Workflow for Troubleshooting Non-Monotonic Dose-Response Curves:
References
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals engaged in the synthesis and structural elucidation of quinazolinedione derivatives. Here, we focus on the definitive confirmation of the structure of a target molecule, 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, a member of a class of heterocyclic compounds with significant therapeutic potential.
The quinazolinedione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The precise substitution pattern on this scaffold is critical for pharmacological activity, necessitating robust and unequivocal structural confirmation. This guide will navigate through a reliable synthetic protocol and a multi-pronged analytical approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will also explore alternative synthetic strategies and advanced analytical techniques to provide a comparative perspective.
I. Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through the N-alkylation of the precursor, 6-bromo-2,4(1H,3H)-quinazolinedione. This method is favored for its regioselectivity and generally good yields.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-2,4(1H,3H)-quinazolinedione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq). The addition of a base is crucial to deprotonate the nitrogen atom at the 3-position, rendering it nucleophilic.[3]
-
Addition of Alkylating Agent: Slowly add ethyl iodide (1.2 eq) to the reaction mixture. The use of a slight excess of the alkylating agent ensures the complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any residual DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
II. Structural Elucidation: A Multi-Technique Approach
The cornerstone of structural confirmation lies in the synergistic use of multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a definitive picture of the synthesized molecule.
A. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition, particularly the presence of bromine.
Expected Data:
| Ion | Expected m/z | Relative Abundance | Interpretation |
| [M]⁺ | 268 | ~100% | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ | 270 | ~98% | Molecular ion containing the ⁸¹Br isotope.[4] |
The presence of a characteristic M and M+2 isotopic pattern with nearly equal intensities is a strong indicator of a monobrominated compound.[4]
B. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3000 | N-H Stretch | Amide (residual starting material if present) |
| ~1710-1660 | C=O Stretch | Amide carbonyls |
| ~1600-1450 | C=C Stretch | Aromatic ring |
| ~1300-1200 | C-N Stretch | Amide |
| ~700-500 | C-Br Stretch | Aryl bromide |
The IR spectrum should prominently feature strong absorption bands corresponding to the two amide carbonyl groups. The absence of a broad N-H stretching band would indicate the successful alkylation at the N-3 position.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Expected Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | d | 1H | H-5 |
| ~7.6-7.8 | dd | 1H | H-7 |
| ~7.2-7.4 | d | 1H | H-8 |
| ~4.0-4.2 | q | 2H | -CH₂- (ethyl) |
| ~1.2-1.4 | t | 3H | -CH₃ (ethyl) |
The downfield shift of the aromatic protons is characteristic of the quinazolinedione ring system. The quartet and triplet signals are indicative of the ethyl group attached to a heteroatom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Expected Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C=O (C-4) |
| ~150-155 | C=O (C-2) |
| ~140-145 | C-8a |
| ~135-140 | C-7 |
| ~125-130 | C-5 |
| ~120-125 | C-4a |
| ~115-120 | C-6 |
| ~110-115 | C-8 |
| ~35-40 | -CH₂- (ethyl) |
| ~12-15 | -CH₃ (ethyl) |
Diagram of the Structural Analysis Workflow
References
Comparative analysis of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione analogs.
An In-Depth Comparative Guide to 6-Bromo-3-ethyl-2,4(1H,3H)-quinazolinedione Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on this compound as a foundational lead compound. While direct comparative studies on its immediate analogs are sparse, a wealth of data exists for structurally related 6-bromo-quinazolinone and quinazolinedione derivatives. This document synthesizes this dispersed data to provide a comprehensive comparative analysis. We will explore the impact of structural modifications on anticonvulsant, antimicrobial, and cytotoxic activities, supported by experimental data from peer-reviewed literature. Detailed, field-proven protocols for synthesis and biological screening are provided to empower researchers in drug discovery and development to design and evaluate novel, potent analogs based on this promising scaffold.
Introduction: The Quinazolinedione Core as a Versatile Pharmacophore
The quinazolinone ring system is a recurring motif in compounds exhibiting significant pharmacological effects, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The fusion of a pyrimidine ring with a benzene ring creates a bicyclic structure that is amenable to substitution at multiple positions, allowing for the fine-tuning of its biological activity. The presence of a bromine atom, particularly at the C6 position, often enhances the lipophilicity and potency of these molecules.[3]
This guide uses This compound (CAS No. 377067-64-6) as a central reference point.[4] Our objective is to build a predictive framework for designing novel analogs by comparatively analyzing existing data on related structures. By understanding the structure-activity relationships (SAR) of various substituents on the quinazolinone core, we can logically approach the development of next-generation therapeutic agents.
Comparative Analysis of Biological Activities
The true value of a chemical scaffold is demonstrated by the biological activity of its derivatives. Here, we compare analogs based on the 6-bromo-quinazolinone core across several key therapeutic areas.
Anticonvulsant Activity
The quinazolinone scaffold is well-documented for its anticonvulsant properties, with many analogs evaluated using standard preclinical models like the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES test indicates an ability to prevent seizure spread, while the scPTZ test suggests an ability to elevate the seizure threshold.[5]
Expert Insight: The choice of these two assays is critical. A compound active in the MES screen is a candidate for treating generalized tonic-clonic seizures, while activity in the scPTZ screen points towards efficacy against absence seizures. An ideal candidate would show activity in both with minimal neurotoxicity.
Table 1: Comparative Anticonvulsant Activity of Quinazolinone Analogs
| Compound ID | Structure (Key Modifications on Quinazolinone Core) | MES Screen (% Protection @ dose) | scPTZ Screen (% Protection @ dose) | Neurotoxicity (Rotorod Test) | Source |
|---|---|---|---|---|---|
| Analog A | 2-methyl-3-o-tolyl | 100% @ 100 mg/kg | 0% @ 100 mg/kg | Toxic @ 100 mg/kg | [6] |
| Analog B | 3-(o-chlorophenyl) | Good Protection | Good Protection | Low Neurotoxicity | [6] |
| Analog C | 3-butyl, 2-S-benzyl-(p-chloro) | Not Reported | 100% @ 0.248 mmol/kg | Non-toxic | [5] |
| Analog D | 3-butyl, 2-S-benzyl-(p-methoxy) | Not Reported | 100% @ 0.239 mmol/kg | Non-toxic |[5] |
SAR Analysis: The data suggests that substitutions at the N3 position are crucial for anticonvulsant activity. While the classic 2-methyl-3-o-tolyl analog (methaqualone) shows MES activity, it is also associated with significant neurotoxicity.[6] Newer analogs, such as those with a 3-butyl group and substituted S-benzyl moieties at the C2 position (Analogs C and D), demonstrate potent activity against PTZ-induced seizures with a much better safety profile.[5] The presence of both electron-withdrawing (Cl) and electron-donating (OCH₃) groups on the benzyl ring was beneficial, indicating that lipophilicity and electronic effects both play a role in activity.[5]
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the discovery of novel antibacterial agents. Bromo-substituted quinazolinones have shown considerable promise in this area.
Expert Insight: When evaluating antimicrobial data, the Minimum Inhibitory Concentration (MIC) is the gold standard. A lower MIC value indicates higher potency. It is essential to test against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to understand the spectrum of activity.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 6-Bromo-Quinazolinone Analogs
| Compound ID | Key Structural Features | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | C. albicans (Fungus) | Source |
|---|---|---|---|---|---|---|
| Analog E | 2-phenylimino thiazolidinone at C2, m-chloro substitution | >100 | 6.25 | >100 | >100 | [7] |
| Analog F | 2-phenylimino thiazolidinone at C2, p-methoxy substitution | >100 | >100 | 6.25 | >100 | [7] |
| Analog G | 2-(o-aminophenyl)-3-amino | 10 mm* | 16 mm* | 12 mm* | No Activity | [8] |
| Norfloxacin | Standard Drug | 4 | 0.5 | 1 | N/A |[9] |
*Zone of Inhibition in mm at 50 µg/mL concentration.
SAR Analysis: The antimicrobial activity is highly dependent on the substitution pattern. Analogs E and F, which feature a thiazolidinone moiety, show very specific activity, with Analog E being highly potent against E. coli and Analog F against P. aeruginosa.[7] This suggests that the C2 substituent is a key determinant of the antibacterial spectrum. Analog G, with an amino group at N3 and an aminophenyl group at C2, demonstrated broad-spectrum antibacterial activity.[8]
Cytotoxic (Anticancer) Activity
Several 6-bromo-quinazoline derivatives have been investigated as potential anticancer agents, with some showing potent activity against various cancer cell lines.
Expert Insight: The IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%) is the primary metric for in vitro cytotoxicity. For a compound to be considered promising, it should not only have a low IC₅₀ against cancer cells but also exhibit selectivity, meaning a much higher IC₅₀ against normal, non-cancerous cell lines (e.g., MRC-5).
Table 3: Comparative Cytotoxic Activity (IC₅₀ in µM) of 6-Bromo-Quinazolinone Analogs
| Compound ID | Key Structural Features | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) | MRC-5 (Normal Lung) | Source |
|---|---|---|---|---|---|
| Analog H | 2-(butylthio)-3-phenyl | 10.12 | 22.46 | >100 | [3] |
| Analog I | 2-(benzylthio)-3-phenyl | 20.31 | 35.12 | >100 | [3] |
| Analog J | 2-(4-fluorobenzylthio)-3-phenyl | 18.56 | 21.84 | >100 | [3] |
| Erlotinib | Standard Drug (EGFR Inhibitor) | 21.34 | 19.89 | N/A |[3] |
SAR Analysis: The study of 2-thioether derivatives of 6-bromo-3-phenylquinazolin-4(3H)-one reveals important trends.[3] The 2-(butylthio) analog (H) showed the highest potency against the MCF-7 cell line, surpassing the standard drug Erlotinib.[3] This indicates that a flexible alkyl chain at the C2 position may be more favorable for activity than a more rigid benzyl group. All tested compounds showed excellent selectivity, with IC₅₀ values greater than 100 µM against the normal MRC-5 cell line, a critical feature for a viable drug candidate.[3]
Experimental Workflows & Protocols
To ensure reproducibility and validity, the following protocols are described. They represent self-validating systems where the successful synthesis of the target compound and its subsequent activity in a biological assay confirm the efficacy of the workflow.
General Synthesis of 6-Bromo-2,3-disubstituted-quinazolin-4(3H)-one Analogs
This protocol outlines a common and reliable pathway for synthesizing a variety of quinazolinone analogs, starting from 5-bromoanthranilic acid.
Causality: The workflow begins with the acylation of anthranilic acid, followed by cyclization to form the core heterocyclic structure. The final step involves alkylation or other modifications to introduce diversity. This stepwise approach allows for controlled synthesis and purification of intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 377067-64-6 [chemicalbook.com]
- 5. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. mediresonline.org [mediresonline.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-Quinazolinediones
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to the development of numerous therapeutic agents.[1][2][3][4] Among its many variations, the 6-bromo-quinazolinedione core has emerged as a particularly fruitful template for discovering compounds with potent anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2][5][6][7] The presence and position of the bromine atom, combined with substitutions at other key points on the heterocyclic system, profoundly influence the molecule's pharmacological profile.
This guide offers an in-depth comparative analysis of the structure-activity relationships of 6-bromo-quinazolinedione derivatives. We will dissect how specific structural modifications modulate biological activity, supported by experimental data and protocols, to provide researchers and drug development professionals with a comprehensive understanding of this important chemical class.
The 6-Bromo-Quinazolinedione Scaffold: Key Positions for Molecular Tailoring
The fundamental 6-bromo-quinazolinedione structure offers several key positions for chemical modification to optimize therapeutic activity. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C-2, N-3, and the C-2 phenyl ring are critical for modulating the biological effects of this scaffold.[8]
Caption: Core structure of 6-bromo-quinazolinedione with key modification sites.
Dissecting the SAR: A Positional Comparison
The strategic placement of different functional groups on the quinazolinone ring system allows for the fine-tuning of its pharmacological properties. The following sections compare how substitutions at these key positions impact overall activity.
Position 2: The Gateway to Potency
The C-2 position is a primary site for introducing diversity. The nature of the substituent here—ranging from simple alkyl chains to complex aromatic systems—is a major determinant of the compound's biological action.
-
Alkyl vs. Aryl Substitution: Studies comparing C-2 substituents have shown that aryl groups, particularly a phenyl ring, often confer greater activity than simple alkyl groups like methyl or ethyl.[9] For instance, 2-phenyl derivatives have demonstrated superior anti-inflammatory and analgesic properties compared to their 2-methyl counterparts.[6][9]
-
Substitutions on the 2-Phenyl Ring: Further modifications to the 2-phenyl ring can enhance potency. This is often attributed to an increase in the molecule's lipophilicity, which can improve its ability to cross cell membranes.[9]
-
Introduction of Heteroatoms: The incorporation of a thiol group (-SH) at the C-2 position has been a successful strategy in designing potent anticancer agents, highlighting the importance of this position for interacting with specific biological targets like the Epidermal Growth Factor Receptor (EGFR).[10]
Position 3: The Hub of Diversity and Specificity
The N-3 position is arguably the most critical for tailoring the biological activity of quinazolinones. A vast array of substituents, from simple amines to elaborate heterocyclic systems, have been attached at this site, often leading to significant shifts in the compound's mechanism of action and potency.
-
Impact on Cytotoxicity: Many potent anticancer 6-bromo-quinazolinediones feature complex substitutions at N-3. These derivatives often exert their cytotoxic effects by inhibiting crucial cell signaling proteins like EGFR.[10]
-
Modulating Anti-inflammatory and Analgesic Effects: The introduction of substituted acetamides and various phenyl groups at the N-3 position has been shown to yield compounds with significant anti-inflammatory and analgesic activities.[1][2][6] For example, compounds with o-methoxyphenyl and p-methoxyphenyl groups at N-3 exhibited anti-inflammatory activity comparable to ibuprofen.[6]
-
Enhancement via Heterocyclic Moieties: Research suggests that attaching other heterocyclic rings at the N-3 position can further enhance biological activity, creating hybrid molecules with potentially novel pharmacological profiles.[8]
The Crucial Role of the 6-Bromo Substituent
The bromine atom at the C-6 position is not merely a placeholder. As a halogen, it significantly influences the molecule's electronic properties and its ability to interact with biological targets. It can increase lipophilicity and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins. In several studies, 6-bromo derivatives have shown superior activity compared to their unsubstituted or di-bromo counterparts.[8][9][11]
Comparative Biological Activity & Experimental Data
The true measure of SAR lies in quantifiable biological data. This section compares the performance of various 6-bromo-quinazolinedione derivatives across different therapeutic areas.
Anticancer Activity: Targeting EGFR
A primary mechanism for the anticancer effect of many quinazoline derivatives is the inhibition of the EGFR tyrosine kinase, a key regulator of cell growth that is often overactive in cancer.[5][10]
Caption: Inhibition of the EGFR signaling pathway by 6-bromo-quinazolinediones.
Table 1: Cytotoxic Activity of 6-Bromo-Quinazolinone Derivatives Against Cancer Cell Lines
| Compound ID | C-2 Substituent | N-3 Substituent | R Group at C-2 Thiol | Cell Line | IC50 (µM) | Reference |
| 8a | -S-R | Phenyl | Ethyl | MCF-7 | 15.85 ± 3.32 | [10] |
| 8a | -S-R | Phenyl | Ethyl | SW480 | 17.85 ± 0.92 | [10] |
| 8c | -S-R | Phenyl | Propyl | MCF-7 | >100 | [10] |
| 8c | -S-R | Phenyl | Propyl | SW480 | >100 | [10] |
| Erlotinib | (Standard) | - | - | MCF-7 | 25.01 ± 1.15 | [10] |
| Cisplatin | (Standard) | - | - | SW480 | 12.33 ± 0.98 | [10] |
Data synthesized from multiple sources to illustrate SAR trends.[10] The data clearly shows that even a small change, such as extending the alkyl chain at the C-2 thiol from ethyl (8a) to propyl (8c), can dramatically reduce cytotoxic activity.[10] Compound 8a demonstrated superior potency against the MCF-7 cell line compared to the standard EGFR inhibitor, Erlotinib.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.[10][12]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or SW480) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-bromo-quinazolinedione derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a standard cytotoxic drug (positive control).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory and Analgesic Activities
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating acute anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of 6-Bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones
| Compound ID | N-3 Phenyl Substituent | % Inhibition of Edema (after 3h) | Reference |
| 2a | Phenyl | 31.28% | [6] |
| 2b | o-Methoxyphenyl | 39.45% | [6] |
| 2c | p-Methoxyphenyl | 40.10% | [6] |
| 2g | p-Nitrophenyl | 35.37% | [6] |
| Ibuprofen | (Standard Drug) | 42.17% | [6] |
Data from Murti, et al. illustrates the impact of N-3 substitution.[6] As shown, the introduction of a methoxy group at the ortho or para position of the N-3 phenyl ring (compounds 2b and 2c) significantly enhanced anti-inflammatory activity, bringing it close to that of the standard drug, ibuprofen.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in-vivo assay is widely used to screen for acute anti-inflammatory activity.[6][7]
Objective: To evaluate the ability of a compound to reduce acute inflammation.
Methodology:
-
Animal Preparation: Use adult Wistar or Sprague-Dawley rats, fasted overnight with free access to water.
-
Compound Administration: Administer the test compounds (e.g., 50 mg/kg) and a standard drug (e.g., Indomethacin or Ibuprofen, 10 mg/kg) orally or intraperitoneally. The control group receives only the vehicle.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Conclusion and Future Perspectives
The structure-activity relationship studies of 6-bromo-quinazolinediones consistently demonstrate that this scaffold is a highly adaptable foundation for drug discovery. The key takeaways from this comparative analysis are:
-
Positions C-2 and N-3 are hotspots for modification , allowing for significant modulation of biological activity and target specificity.
-
A C-2 aryl group generally confers higher potency than an alkyl group for anti-inflammatory and analgesic activities.
-
N-3 substitutions are critical for directing the molecule towards specific targets, such as EGFR in cancer, and for optimizing anti-inflammatory effects.
-
The 6-bromo substituent plays a vital role in enhancing the overall activity profile, likely through improved pharmacokinetic properties and target interactions.
Future research should focus on synthesizing novel derivatives that combine the optimal features identified in these SAR studies. The integration of computational methods, such as 3D-QSAR modeling, could further rationalize the design of new compounds with enhanced potency and selectivity.[13] The continued exploration of this versatile scaffold holds significant promise for the development of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. article.scirea.org [article.scirea.org]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy Analysis of Novel PARP Inhibitor 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione Against Clinically Approved PARP Inhibitors
Introduction
In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating tumors with deficiencies in the homologous recombination (HR) DNA repair pathway.[1][2] This guide provides a comparative analysis of a novel quinazolinedione derivative, 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, against established PARP inhibitors such as Olaparib, Talazoparib, and Veliparib. Quinazolinone-based compounds have previously been identified as effective PARP inhibitors, providing a strong rationale for investigating this novel molecule.[3]
The central principle behind the efficacy of PARP inhibitors lies in the concept of synthetic lethality. In cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway for repairing DNA double-strand breaks is compromised.[4][5] These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to mend single-strand breaks.[4][5] Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into double-strand breaks.[2][6] The inability of HR-deficient cells to repair these double-strand breaks results in genomic instability and, ultimately, cell death.[4][5]
This guide will delve into the mechanistic nuances of PARP inhibition, present a detailed protocol for a comparative in vitro efficacy study, and analyze the hypothetical performance of this compound in relation to clinically validated PARP inhibitors.
Mechanism of Action of PARP Inhibitors
PARP enzymes, particularly PARP1 and PARP2, are crucial for signaling and recruiting DNA repair machinery to sites of single-strand DNA breaks.[7][8] Upon detecting a break, PARP binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation.[7] This PARylation serves as a scaffold to recruit other DNA repair proteins.[7]
PARP inhibitors primarily function by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of the PARP enzyme.[3] This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the repair of single-strand breaks.[4] A key aspect of the antitumor activity of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break.[6][9][10] This trapped PARP-DNA complex is a significant cytotoxic lesion that obstructs DNA replication, leading to the formation of double-strand breaks.[9][10]
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP assay [assay-protocol.com]
- 8. Effective natural inhibitors targeting poly ADP-ribose polymerase by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 10. Olaparib - NCI [dctd.cancer.gov]
Cross-Validation of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione Bioactivity: A Guide to Robust in vitro Assessment
In the landscape of contemporary drug discovery, the quinazoline scaffold is a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The journey from a synthesized compound to a viable drug candidate is paved with rigorous biological evaluation. A critical, yet often overlooked, aspect of this process is the cross-validation of a compound's bioactivity across multiple, mechanistically distinct assays. This guide provides a framework for the cross-validation of a novel quinazolinone derivative, 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione , using a combination of a cell-based cytotoxicity assay and a target-specific enzyme inhibition assay. By employing this dual-assay approach, researchers can gain a more comprehensive and reliable understanding of the compound's biological profile, mitigating the risk of false positives and off-target effects.
The Imperative of Cross-Validation in Bioactivity Screening
Relying on a single assay to characterize the bioactivity of a novel compound is a precarious approach. Assay-specific artifacts, off-target effects, or compound interference with the detection method can all lead to misleading results. Cross-validation, the process of confirming an initial observation with a mechanistically different assay, is therefore not a redundant exercise but a fundamental principle of robust scientific inquiry. It provides a multi-faceted view of the compound's interaction with biological systems, enhancing the confidence in its therapeutic potential.
For a quinazolinone derivative like this compound, which has structural alerts for potential cytotoxicity and enzyme inhibition[3][5], a prudent cross-validation strategy would involve assessing its effect on cell health alongside its interaction with a specific molecular target. This guide will detail the experimental protocols for an MTT cytotoxicity assay and a tyrosinase enzyme inhibition assay, presenting a hypothetical dataset to illustrate the principles of data comparison and interpretation.
Assay 1: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, to a purple formazan product, the absorbance of which can be quantified spectrophotometrically. A decrease in formazan production is proportional to the degree of cytotoxicity induced by the test compound.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed human cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the incubation, carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Diagram: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Assay 2: Probing Enzyme Inhibition with a Tyrosinase Assay
Many quinazolinone derivatives have been reported to inhibit various enzymes.[8][9][10][11] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries. An in vitro tyrosinase inhibition assay provides a direct measure of the compound's ability to interact with a specific molecular target.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).
-
Prepare a stock solution of the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and serially dilute it in phosphate buffer to various concentrations (e.g., 1, 10, 50, 100, 200 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of the compound solution at different concentrations.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Include a positive control (a known tyrosinase inhibitor like kojic acid), a negative control (buffer with DMSO), and a blank (reaction mixture without the enzyme).
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at time zero.
-
Continue to measure the absorbance at regular intervals (e.g., every 2 minutes) for 20 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value.
-
Diagram: Tyrosinase Inhibition Assay Workflow
Caption: Workflow of the tyrosinase inhibition assay.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the cross-validation process, let's consider a hypothetical set of results for this compound in both assays.
| Assay Type | Endpoint | IC₅₀ (µM) |
| MTT Cytotoxicity Assay | Cell Viability | 75.3 |
| Tyrosinase Inhibition Assay | Enzyme Activity | 22.8 |
Interpretation of Results
In this hypothetical scenario, this compound demonstrates activity in both assays. However, the IC₅₀ value for tyrosinase inhibition is significantly lower than that for cytotoxicity. This suggests that the compound is a more potent inhibitor of the tyrosinase enzyme than it is a general cytotoxic agent.
This discrepancy is a critical piece of information that would be missed if only one assay were performed. If only the cytotoxicity assay was conducted, the compound might be dismissed as having weak activity. Conversely, if only the enzyme inhibition assay was performed, its potential cytotoxic effects at higher concentrations would be unknown.
The cross-validation of these results provides a more nuanced understanding:
-
Primary Mechanism of Action: The data points towards tyrosinase inhibition as a potential primary mechanism of action, given the lower IC₅₀ value.
-
Therapeutic Window: The difference between the enzyme inhibition IC₅₀ and the cytotoxicity IC₅₀ provides an early indication of a potential therapeutic window. A larger separation between these values is generally desirable, as it suggests that the compound can achieve its desired enzymatic effect at concentrations that are not harmful to cells.
-
Further Investigation: These findings would prompt further investigation into the selectivity of the compound for tyrosinase over other enzymes and a more in-depth analysis of its cytotoxic mechanism.
Conclusion
The cross-validation of bioactivity is a cornerstone of rigorous drug discovery. By employing mechanistically distinct assays, such as a cell-based cytotoxicity assay and a target-specific enzyme inhibition assay, researchers can build a more complete and reliable profile of a novel compound like this compound. This approach not only strengthens the validity of the initial findings but also provides crucial insights into the compound's potential mechanism of action and therapeutic window. As we continue to explore the vast chemical space of quinazolinone derivatives, a commitment to robust cross-validation will be paramount in identifying the most promising candidates for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 5. Quinazolinones, the Winning Horse in Drug Discovery: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. セルベースアッセイ [sigmaaldrich.com]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 8. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione and Other Heterocyclic Anticonvulsant Scaffolds
This guide provides a comprehensive comparative analysis of the novel heterocyclic compound, 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, benchmarked against established anticonvulsant agents. Designed for researchers, medicinal chemists, and pharmacologists in the field of neuroscience and drug development, this document outlines the scientific rationale for this investigation, details rigorous experimental protocols for efficacy and safety assessment, and presents a framework for data interpretation.
Introduction: The Quest for Superior Anticonvulsant Therapies
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, and many experience dose-limiting side effects.[1] This underscores the urgent and continuous need for novel, more effective, and safer therapeutic agents.[1]
The quinazolinone scaffold has long been a subject of interest in medicinal chemistry due to its diverse pharmacological activities, including notable anticonvulsant properties.[2] Historical compounds like methaqualone demonstrated the potent central nervous system (CNS) activity of this chemical class.[3] Modern research has refined the structure-activity relationships (SAR), indicating that substitutions on the quinazolinone ring system can significantly modulate efficacy and safety.[3][4] Specifically, halogen substitutions at the 6-position have been associated with enhanced anticonvulsant activity, providing a strong rationale for the investigation of This compound .[5]
This guide establishes a preclinical benchmarking framework for this target compound. We will compare its hypothetical performance profile against two gold-standard AEDs with distinct heterocyclic cores and mechanisms of action:
-
Diazepam: A benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission.[6][7]
-
Phenytoin: A hydantoin derivative that functions by blocking voltage-gated sodium channels, thereby limiting the repetitive firing of neurons.[8][9]
This comparative approach allows for a multidimensional assessment of our target compound's potential, evaluating not only its efficacy in established seizure models but also providing insights into its likely mechanism of action and therapeutic window.
Mechanism of Action: Diverse Approaches to Neuronal Inhibition
The primary goal of anticonvulsant therapy is to suppress excessive neuronal firing. This can be achieved through several mechanisms, principally by enhancing synaptic inhibition or by reducing synaptic excitation.[10]
The GABAergic System: The Brain's Primary Inhibitory Pathway
The γ-aminobutyric acid (GABA) system is the main inhibitory neurotransmitter system in the CNS.[11] GABAergic neurons release GABA, which binds to postsynaptic GABA-A receptors. These receptors are ligand-gated ion channels that, upon activation, allow chloride ions (Cl-) to flow into the neuron, causing hyperpolarization and making it less likely to fire an action potential.[12] Many quinazolinone derivatives are believed to exert their anticonvulsant effects by acting as positive allosteric modulators at the GABA-A receptor, similar to benzodiazepines, thereby enhancing the inhibitory effect of GABA.[3]
Caption: Proposed mechanism of action via GABAergic synapse modulation.
Voltage-Gated Sodium Channels: Controlling Neuronal Excitability
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials. During a seizure, these channels can enter a state of rapid, repetitive firing. Drugs like Phenytoin stabilize the inactive state of these channels, slowing their recovery and thereby reducing the ability of neurons to fire at high frequencies.[13] This mechanism is particularly effective in preventing the spread of seizure activity.[9]
Experimental Design and Protocols
To objectively benchmark this compound, a series of standardized and validated preclinical assays must be employed. The following protocols outline the procedures for determining anticonvulsant efficacy and potential neurotoxicity.
Caption: Overall experimental workflow for preclinical anticonvulsant screening.
Protocol 1: Maximal Electroshock (MES) Seizure Test
This model is highly effective for identifying compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.[14]
-
Objective: To determine the ability of the test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Male albino mice (20-25 g) are randomly assigned to groups (n=8 per group).
-
Test compounds, reference drugs (Phenytoin, Diazepam), or vehicle are administered intraperitoneally (i.p.).
-
At the time of peak drug effect (typically 30-60 minutes post-injection), a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas.[2]
-
An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via the corneal electrodes.[14]
-
Animals are observed for the presence or absence of tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is defined as protection.[14]
-
-
Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures. It is particularly sensitive to compounds that act on the GABAergic system.[15]
-
Objective: To assess the ability of the test compound to prevent or delay the onset of clonic seizures induced by the GABA-A antagonist, pentylenetetrazole (PTZ).
-
Procedure:
-
Male albino mice (20-25 g) are assigned to experimental groups.
-
Test compounds, reference drugs, or vehicle are administered i.p.
-
At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are placed in individual observation chambers and observed for 30 minutes.[16]
-
The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds. The latency to the first seizure can also be recorded.
-
-
Endpoint: The ED50 is calculated based on the percentage of animals protected from clonic seizures.
Protocol 3: Rotorod Test for Neurotoxicity
This test assesses motor coordination, balance, and neurological deficit, providing a measure of a compound's potential for CNS side effects.[17]
-
Objective: To determine the dose of a compound that causes motor impairment.
-
Apparatus: A rotating rod apparatus (rotarod).
-
Procedure:
-
Mice are pre-trained on the rotarod (e.g., rotating at 5-10 rpm) for a set duration (e.g., 1-2 minutes) until they can remain on the rod consistently.
-
On the test day, animals are administered the test compound, reference drug, or vehicle i.p.
-
At the time of peak effect, each mouse is placed on the rotarod, which is set to rotate at a constant speed (e.g., 10 rpm).
-
The time the animal remains on the rod is recorded, up to a cutoff time (e.g., 120 seconds). An animal is considered to have failed if it falls off the rod or passively rotates with it.[18]
-
-
Endpoint: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
Data Presentation and Interpretation
The data gathered from these experiments allow for a quantitative comparison of the compounds. The key metrics are the ED50 (from MES and PTZ tests) and the TD50 (from the Rotorod test). From these, a Protective Index (PI) can be calculated (PI = TD50 / ED50). A higher PI indicates a wider therapeutic window, suggesting a better separation between the effective dose and the dose that causes side effects.
Table 1: Hypothetical Comparative Performance Data
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Rotorod TD50 (mg/kg) | MES Protective Index (PI) | PTZ Protective Index (PI) | Probable Mechanism |
| This compound | 15 | 25 | 200 | 13.3 | 8.0 | GABA-A Modulation |
| Diazepam (Reference) | 5 | 1.5 | 10 | 2.0 | 6.7 | GABA-A Modulation[19] |
| Phenytoin (Reference) | 8 | >100 (Inactive) | 70 | 8.75 | N/A | Na+ Channel Blockade[9] |
Interpretation of Hypothetical Data:
-
This compound: The hypothetical data suggests a broad-spectrum anticonvulsant, with activity in both the MES and PTZ models. This profile is similar to Diazepam, suggesting a likely mechanism involving the GABAergic system. The key advantage highlighted in this hypothetical profile is its significantly larger Protective Index compared to both reference drugs, indicating a potentially superior safety margin.
-
Diazepam: Shows high potency, especially in the PTZ model, which is consistent with its known mechanism of enhancing GABAergic inhibition.[7] However, its relatively low TD50 results in a narrower therapeutic window.
-
Phenytoin: Demonstrates strong efficacy in the MES test, aligning with its role in preventing seizure spread by blocking sodium channels.[8] Its lack of activity in the PTZ model is characteristic of this mechanistic class.
Conclusion and Future Directions
This guide presents a structured, evidence-based framework for the preclinical evaluation of this compound as a potential anticonvulsant agent. By benchmarking against well-characterized drugs like Diazepam and Phenytoin, researchers can gain critical insights into the compound's efficacy, safety, and potential mechanism of action.
The hypothetical data presented herein, based on established SAR for quinazolinones, suggests that this compound is a promising candidate with the potential for a wide therapeutic window. The next crucial steps would involve the synthesis of this compound and the execution of the described experimental protocols to generate empirical data. Further in-depth mechanistic studies, such as electrophysiological patch-clamp assays on GABA-A receptors and voltage-gated sodium channels, would be essential to definitively elucidate its molecular target and confirm the promising profile outlined in this guide.
References
- 1. Novel fused quinazolinones: further studies on the anticonvulsant activity of 1,2,9,11-tetrasubstituted-7H-thieno[2´,3´:4,5]pyrimido[6,1-b]-quinazolin-7-one and 1,3,10,12-tetrasubstituted-8H-pyrido[2´,3´:4,5]pyrimido[6,1-b]quinazolin-8-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Diazepam - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 8. Phenytoin: Mechanisms of its anticonvulsant action | Semantic Scholar [semanticscholar.org]
- 9. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 17. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 18. mmpc.org [mmpc.org]
- 19. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to the Validation of In Silico Models for 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
In the landscape of contemporary drug discovery, in silico models have emerged as indispensable tools, significantly reducing the time and cost associated with identifying and optimizing novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the validation of in silico models for 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, a quinazolinone derivative. While specific biological activity for this compound is not extensively documented in publicly available literature, the quinazolinone scaffold is a well-established pharmacophore found in molecules with diverse therapeutic applications, including anticancer and anti-inflammatory activities.[3][4]
This guide will, therefore, use a hypothetical framework to illustrate the critical process of validating computational models for this promising chemical entity. We will explore the methodologies, comparative analyses, and experimental correlations necessary to ensure the predictive reliability of these models, a cornerstone of modern computer-aided drug design (CADD).[5]
The Imperative of Model Validation in Computational Drug Discovery
The predictive power of any in silico model is only as robust as its validation.[6][7] Without rigorous validation, a computational model is merely a theoretical construct with limited practical applicability. The validation process ensures that the model is not only statistically sound but also possesses true predictive power for new chemical entities.[8] Legislative bodies like the Organisation for Economic Co-operation and Development (OECD) have established principles to guide the validation of in silico models, particularly for regulatory submissions.[6]
This guide will focus on two widely used in silico techniques: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
A Comparative Overview of In Silico Modeling Approaches
The choice of an in silico modeling technique is contingent on the available data and the specific research question. For this compound, both ligand-based and structure-based methods can be hypothetically employed and validated.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[8] These models are particularly useful when the three-dimensional structure of the biological target is unknown.
Hypothetical Scenario: Let's assume a series of quinazolinone analogs of this compound have been synthesized and tested for their inhibitory activity against a specific kinase, a common target for this class of compounds.
Model Development: A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed.[9][10][11] These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity.[9][10]
Molecular Docking
When the 3D structure of the biological target is available, molecular docking can be employed to predict the binding mode and affinity of a ligand.[5]
Hypothetical Scenario: Assuming the target kinase for our quinazolinone series has a known crystal structure, we can perform docking studies to understand the molecular interactions between this compound and the kinase's active site.
Validation of In Silico Models: A Multi-faceted Approach
The validation of in silico models is a multi-step process that involves both internal and external validation techniques, followed by experimental verification.
Computational Validation of QSAR Models
The predictive power of a QSAR model must be rigorously assessed before it can be used to predict the activity of new compounds.[8]
Internal Validation: This process assesses the robustness and stability of the model using the initial dataset. The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model.[10]
External Validation: This is a more stringent test of a model's predictive ability. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model's ability to predict the activity of the test set compounds is then evaluated. The predictive ability is often assessed by the correlation coefficient R²pred.[12]
Y-Randomization: This is a further check to ensure that the model is not the result of a chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. If the resulting models have significantly lower q² and R² values than the original model, it provides confidence that the original model is robust.[13]
Table 1: Hypothetical Performance Metrics for a 3D-QSAR Model of Quinazolinone Analogs
| Parameter | Value | Interpretation |
| Internal Validation | ||
| q² (LOO Cross-Validation) | 0.68 | Good internal predictive ability |
| External Validation | ||
| R²pred (Test Set) | 0.85 | Excellent external predictive ability |
| Y-Randomization | ||
| Average q² (10 trials) | 0.15 | Low probability of chance correlation |
Validation of Molecular Docking Models
Validating a docking protocol is crucial to ensure that it can accurately reproduce known binding poses and provide a reliable ranking of potential ligands.
Redocking: The co-crystallized ligand is extracted from the protein's binding site and then docked back into the same site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD of less than 2.0 Å is generally considered a successful redocking.
Enrichment Studies: A set of known active compounds is seeded into a much larger library of inactive "decoy" molecules. A virtual screen is then performed, and the ability of the docking protocol to rank the active compounds higher than the decoys is assessed.
Experimental Validation: Bridging the Computational-Experimental Gap
Ultimately, the predictions of any in silico model must be confirmed by experimental data.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a hypothetical experiment to validate the predicted inhibitory activity of this compound against our target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.
Materials:
-
Recombinant human target kinase
-
This compound
-
A known reference inhibitor (e.g., Staurosporine)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.
-
Assay Setup:
-
Add 5 µL of the diluted compound or reference inhibitor to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation: The inclusion of a known reference inhibitor in the assay serves as a positive control and validates the experimental setup. The results for the reference inhibitor should be within the expected range of potency.
Visualizing the Validation Workflow
A clear workflow is essential for a systematic approach to model validation.
Caption: Workflow for the validation of in silico models.
Signaling Pathway Context
Understanding the potential biological context of this compound is crucial. If targeting a kinase, it is likely involved in a signaling pathway critical for cell proliferation or inflammation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The validation of in silico models is a critical and indispensable process in modern drug discovery. For a molecule like this compound, which belongs to a pharmacologically significant class of compounds, the application of rigorously validated computational models can significantly accelerate the identification of its potential biological targets and the optimization of its structure to enhance therapeutic efficacy. By integrating computational validation techniques with experimental verification, researchers can build a high degree of confidence in their in silico predictions, ultimately paving the way for the development of novel and effective therapeutics.
References
- 1. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. avesodisplays.com [avesodisplays.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry [arabjchem.org]
- 12. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Evaluation of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione as a Novel Anticonvulsant Agent
This guide provides a comprehensive framework for the statistical analysis and experimental evaluation of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, a promising candidate in the ongoing search for more effective and less toxic antiepileptic drugs (AEDs). Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous AEDs, a significant portion of patients suffer from refractory epilepsy or experience debilitating side effects, underscoring the urgent need for novel therapeutic agents.[1] Quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including notable anticonvulsant effects.[2] This document outlines a rigorous, multi-faceted approach to characterize the anticonvulsant profile of this compound and benchmark its performance against established AEDs such as Phenytoin, Carbamazepine, and Diazepam.
Our experimental design is rooted in established preclinical models that are highly predictive of clinical efficacy. The primary in vivo assays, the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, are the cornerstones of anticonvulsant drug screening, representing models of generalized tonic-clonic and absence seizures, respectively.[3][4] To ensure a comprehensive safety assessment, a neurotoxicity evaluation using the rotorod test will be conducted in parallel. Furthermore, to elucidate the potential mechanism of action, an in vitro GABA-A receptor binding assay will be performed, as many quinazolinedione derivatives are thought to exert their effects through modulation of the GABAergic system.[5]
Experimental Design and Rationale
The preclinical evaluation of this compound is designed to provide a robust assessment of its anticonvulsant potential and safety profile. The following experimental workflow is proposed:
References
- 1. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
For the diligent researcher engaged in the complex landscape of drug discovery and development, the lifecycle of a novel chemical entity extends far beyond its synthesis and application. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, ensuring the protection of personnel and the environment. Our focus is to instill a culture of safety and responsibility, transforming procedural necessity into a cornerstone of scientific integrity.
Understanding the Compound: Hazard Profile and Core Characteristics
This compound is a halogenated heterocyclic organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar compounds, such as 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione, provide critical insights into its potential hazards.
Key Hazard Considerations:
-
Irritant: Expected to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritant: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]
-
Halogenated Organic: Belongs to a class of compounds that require special disposal considerations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Property | Value (for 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione) | Reference |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338, P501 | [1] |
| Thermal Decomposition | May produce carbon oxides, hydrogen bromide, and nitrogen oxides. | [1] |
The Disposal Decision Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear path from the laboratory bench to final disposal.
Caption: Disposal decision workflow for this compound.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any waste, a thorough risk assessment is paramount. Based on the hazard profile of similar compounds, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[1][3]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.[1][4]
Step 2: Waste Segregation
Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility.
-
Halogenated vs. Non-Halogenated Waste: this compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Solid vs. Liquid Waste: Dispose of the solid compound in a container designated for solid chemical waste. If dissolved in a solvent, the entire solution should be disposed of in the appropriate halogenated liquid waste container.
Step 3: Containerization and Labeling
The integrity and clear identification of waste containers are crucial for safe handling and disposal.
-
Container Selection: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure screw-top lid is appropriate. Ensure the container is in good condition and free from leaks.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas. The label should also include the primary hazard(s) (e.g., "Irritant").
Step 4: Temporary Storage
Waste containers should be stored safely and securely pending collection by a licensed disposal company.
-
Location: Store waste containers in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition or incompatible materials.[1]
-
Container Management: Keep the waste container closed at all times except when adding waste.
Step 5: Documentation
Maintain accurate records of the waste generated. This includes the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance and for the waste disposal vendor.
Step 6: Professional Disposal
The final and most critical step is the transfer of the waste to a licensed hazardous waste disposal company.
-
Engage a Professional Service: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash. This is both unsafe and illegal. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of hazardous chemical waste.
Decontamination and Spill Procedures
Accidents can happen, and preparedness is key to mitigating risks.
Decontamination
-
Surfaces: Decontaminate any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Equipment: Glassware and other equipment should be rinsed with an appropriate solvent, and the rinsate collected as halogenated liquid waste.
Spill Response
-
Small Spills: For small spills of the solid compound, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
Scientific Rationale for Disposal Procedures
The procedures outlined above are grounded in established principles of chemical safety and environmental protection.
-
Segregation of Halogenated Waste: Halogenated organic compounds can produce highly toxic and corrosive byproducts, such as hydrogen bromide, during incineration if not handled in a specialized facility.[1] Segregation ensures that this waste stream is directed to the appropriate treatment process.
-
Chemical Stability and Potential for On-Site Treatment: The quinazolinone ring is generally stable to oxidation, reduction, and hydrolysis under mild conditions. While hydrolysis is possible under harsh conditions (e.g., boiling in strong acid or alkali), this is not a recommended on-site disposal method for a research laboratory due to the potential for uncontrolled reactions and the generation of hazardous fumes. The primary and safest disposal method remains professional incineration or other approved treatment by a licensed facility.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of scientific practice and environmental stewardship.
References
A Comprehensive Guide to the Safe Handling and Disposal of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
For Researchers, Scientists, and Drug Development Professionals
As a novel heterocyclic compound, 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione presents unique opportunities in medicinal chemistry and drug development. Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven safety and logistical information to ensure the well-being of laboratory personnel and environmental integrity.
I. Hazard Assessment and Risk Mitigation
Before any procedure involving this compound, a thorough risk assessment should be conducted. This involves identifying potential hazards and implementing control measures to minimize risks. The American Chemical Society recommends the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies[3][4].
Key Safety and Hazard Information:
| Hazard Statement | Precautionary Measures |
| H315: Causes skin irritation | Wear protective gloves and clothing. Avoid contact with skin. Wash thoroughly after handling. |
| H319: Causes serious eye irritation | Wear safety goggles or a face shield. Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes. |
| H335: May cause respiratory irritation | Work in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or fumes. |
II. Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. For handling this compound, the following PPE is mandatory:
-
Eye and Face Protection : Chemical splash goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles[5].
-
Hand Protection : Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for handling many organic solvents and solids[6]. However, it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Body Protection : A laboratory coat is required to protect against skin contact[6]. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection : All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[7]. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary, and a formal respiratory protection program should be in place[8].
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation :
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a designated waste container for halogenated organic waste readily accessible.
-
Locate the nearest eyewash station and safety shower and confirm they are operational.
-
-
Weighing and Transfer :
-
When weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Use a spatula for transfers to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Reaction :
-
Conduct all reactions in a chemical fume hood.
-
Keep all containers with the compound tightly closed when not in use.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Procedure :
-
Decontaminate the work area with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Remove and properly store or dispose of PPE.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
IV. Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
-
Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste[7][9].
-
Waste Containers : Use a designated, properly labeled container for halogenated organic waste. The container should be made of a material compatible with the waste and should be kept closed except when adding waste.
-
Solid Waste : Unused or contaminated solid this compound should be placed in the halogenated solid waste container.
-
Liquid Waste : Solutions containing this compound should be collected in the halogenated liquid waste container.
-
Contaminated Materials : Any disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the appropriate solid waste container.
-
Disposal Procedures : Follow your institution's specific guidelines for hazardous waste disposal. This typically involves sealing the waste container when it is full and arranging for its collection by the environmental health and safety department.
V. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, researchers can safely handle this compound, fostering a secure and productive research environment.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. acs.org [acs.org]
- 4. chemedx.org [chemedx.org]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
